Biosynthetic Gene Cluster of Destruxin B1 in Metarhizium anisopliae: A Technical Guide
Executive Summary & Molecular Significance Metarhizium anisopliae (and its closely related sister species M. robertsii) is a ubiquitous, soil-dwelling entomopathogenic fungus renowned for its ability to infect and kill a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Significance
Metarhizium anisopliae (and its closely related sister species M. robertsii) is a ubiquitous, soil-dwelling entomopathogenic fungus renowned for its ability to infect and kill a broad spectrum of arthropod hosts. A primary driver of this virulence is the secretion of destruxins , a family of cyclic hexadepsipeptides that suppress host cellular and humoral immune responses[1][2].
Among these, Destruxin B1 is a prominent and highly bioactive analog[3]. While the chemical structure of destruxins was identified in the 1960s, the precise genetic machinery responsible for their biosynthesis remained a mystery for decades. It was not until comparative genomic analyses and targeted gene disruptions were employed that the specific nonribosomal peptide synthetase (NRPS) biosynthetic gene cluster (BGC) was unveiled[1][4]. This guide details the architecture, enzymatic logic, and experimental validation of the Destruxin B1 BGC.
Architecture of the Destruxin Biosynthetic Gene Cluster (BGC)
The biosynthesis of Destruxin B1 is orchestrated by a tightly clustered set of four genes (dtxS1 through dtxS4). Unlike highly distributed metabolic networks, this localized BGC ensures co-regulation and efficient substrate channeling.
The system operates as a self-contained assembly line: two genes provide non-proteinogenic precursors, one mega-enzyme assembles the cyclic backbone, and a final enzyme provides post-assembly tailoring[1][5].
Table 1: Core Genes of the Destruxin BGC in Metarhizium
Gene
Enzyme Family
Encoded Protein Function
Role in Destruxin B1 Biosynthesis
dtxS1
Nonribosomal Peptide Synthetase (NRPS)
Destruxin Synthetase 1
Core 6-module assembly line; sequentially condenses one α-hydroxy acid and five amino acids[4][5].
dtxS2
Cytochrome P450 Monooxygenase
Tailoring Enzyme
Hydroxylates/epoxidizes early destruxin analogs (like Destruxin B) into downstream variants (Destruxin A, E)[1][5].
dtxS3
Aldo-Keto Reductase
Precursor Synthetase
Reduces an α-keto acid to synthesize the required α-hydroxy acid precursor for Module 1[1][5].
dtxS4
Aspartic Acid Decarboxylase
Precursor Synthetase
Decarboxylates aspartic acid to generate the β-alanine precursor required for the final NRPS module[1][5].
Enzymatic Logic and the NRPS Assembly Line
The synthesis of Destruxin B1 relies on the principle of collinearity, where the linear sequence of modules within the DtxS1 NRPS dictates the sequence of the resulting depsipeptide.
Precursor Supply
Before the NRPS can begin assembly, non-standard building blocks must be synthesized. DtxS3 acts first, generating a D-α-hydroxy acid (specifically D-α-hydroxy-γ-methylvaleric acid). Concurrently, DtxS4 provides β-alanine by decarboxylating aspartic acid[5].
The Assembly Line (DtxS1)
DtxS1 is a massive multimodular enzyme. The assembly proceeds as follows:
Module 1: Activates and incorporates the D-α-hydroxy acid.
Modules 2–6: Sequentially activate and incorporate L-proline, L-isoleucine (or L-valine), N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.
Causality of Structural Diversity: The adenylation domain of Module 3 (A3 domain) exhibits substrate promiscuity. If it selects isoleucine, the pathway yields Destruxin B/B1. If it selects valine, it yields Destruxin B2[4].
Macrolactonization: The terminal Thioesterase (TE) domain catalyzes an intramolecular nucleophilic attack, cyclizing the linear chain into the hexadepsipeptide Destruxin B1.
Post-Assembly Tailoring
Destruxin B1 serves as a foundational scaffold. If left unmodified, it is secreted as Destruxin B1. However, the cytochrome P450 enzyme DtxS2 can iteratively oxidize this scaffold to produce highly insecticidal downstream analogs, such as Destruxin A and Destruxin E[5][6].
Enzymatic logic of Destruxin B1 assembly via the DtxS1-S4 biosynthetic gene cluster.
To definitively prove that the dtx BGC is responsible for Destruxin B1 production, researchers utilize a self-validating methodology: Agrobacterium tumefaciens-mediated transformation (ATMT). ATMT is chosen over PEG-mediated protoplast transformation because it yields a higher frequency of homologous recombination and typically results in single-copy T-DNA integrations, drastically reducing off-target phenotypic effects[5].
Step-by-Step ATMT Protocol for dtxS1 Knockout
Vector Construction:
Amplify ~1.5 kb homologous flanking regions upstream and downstream of the dtxS1 gene. Clone these flanks into a binary vector (e.g., pPK2) surrounding a bar cassette, which confers resistance to the herbicide phosphinothricin.
Co-cultivation:
Transform the vector into A. tumefaciens strain AGL-1. Mix the bacterial suspension with M. anisopliae conidia (spores) and plate them onto nitrocellulose membranes resting on an induction medium containing acetosyringone (to activate vir genes) for 48 hours at 25°C[5].
Selective Screening:
Transfer the membranes to a minimal medium containing phosphinothricin (to select for fungal transformants) and cefotaxime (to eradicate the Agrobacterium).
Metabolic Validation (LC-MS/MS):
Grow the verified ΔdtxS1 mutants in Czapek Dox liquid medium for 9–12 days[7]. Extract the culture filtrate using dichloromethane[3]. Analyze the organic phase via LC-MS/MS. The successful knockout is validated by the complete absence of the Destruxin B1 peak (m/z ~594) compared to the wild-type strain[4].
Step-by-step workflow for Agrobacterium-mediated targeted deletion of dtxS1.
Evolutionary & Ecological Context
The presence of the Destruxin B1 BGC is not uniform across the Metarhizium genus, and its distribution perfectly maps to the evolutionary divergence of fungal host specificity[4][8].
Host-Generalists: Species like M. anisopliae and M. robertsii possess the intact dtxS1-S4 cluster. The production of destruxins allows them to suppress the immune systems of hundreds of diverse insect species, facilitating a broad host range[4][6].
Host-Specialists: Species like M. acridum (which exclusively infects locusts and grasshoppers) completely lack the functional dtx gene cluster[4][9].
Phylogenomic evidence suggests that the dtx BGC was likely acquired via horizontal gene transfer (HGT) from plant pathogenic fungi (where destruxins act as phytotoxins) early in the evolution of the generalist Metarhizium lineages[4]. This acquisition was a pivotal evolutionary event, transforming a specialized pathogen into a versatile, multi-host predator.
References
Wang, C., et al. (2012). "Unveiling the biosynthetic puzzle of destruxins in Metarhizium species." Proceedings of the National Academy of Sciences (PNAS).[Link]
Xu, Y., et al. (2016). "Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity." Frontiers in Microbiology.[Link]
Chinese Academy of Sciences (CAS). (2012). "Biosynthesis of destruxins - puzzle solved". Institute of Plant Physiology and Ecology.[Link]
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Destruxin B1: A Technical Guide to its Phytotoxic Effects on Agricultural Host Plants
Abstract: Destruxin B1, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic and phytopathogenic fungi, poses a significant threat to agricultural productivity. This technical guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Destruxin B1, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic and phytopathogenic fungi, poses a significant threat to agricultural productivity. This technical guide provides an in-depth analysis of the phytotoxic effects of destruxin B1 on agricultural host plants. It delves into the molecular mechanisms of its toxicity, outlines its detrimental effects on key crops, and presents detailed protocols for assessing its impact. This document is intended for researchers, scientists, and professionals in drug development and crop protection, offering a comprehensive resource to understand and mitigate the challenges posed by this potent mycotoxin.
Introduction to Destruxin B1
Destruxins are a class of secondary metabolites first isolated in 1961.[1] Destruxin B1 is a prominent member of this family, recognized for its potent insecticidal and phytotoxic properties.[1][2] These toxins are primarily produced by fungi from genera such as Metarhizium, Alternaria, and Aschersonia.[2][3][4] While their insecticidal activities have been extensively studied for potential use as biocontrol agents, their phytotoxic effects are a cause for concern in agriculture, where they can act as virulence factors in plant diseases.[1][2][5]
Chemical Structure and Properties
Destruxin B1 is a cyclic hexadepsipeptide, meaning its structure consists of five amino acid residues and one α-hydroxy acid linked in a ring.[1] This unique structure is crucial for its biological activity.[3] Variations in the amino acid residues and the hydroxy acid component give rise to a diverse family of destruxins, each with potentially different biological specificities and potencies.[1]
Fungal Origin and Natural Role
Destruxin B1 is a key phytotoxin produced by Alternaria brassicae, the causal agent of Alternaria black spot disease in brassica crops.[6] While produced by various fungi, its role as a virulence factor is particularly pronounced in this pathosystem.[5][7] The toxin is considered non-host-specific, meaning it can cause necrotic and chlorotic symptoms on a wide range of plants, not just the host species of the producing fungus.[5][7] However, there are significant differences in sensitivity among plant groups, with Brassica species being the most susceptible.[5][7]
Molecular Mechanisms of Destruxin B1 Phytotoxicity
The phytotoxicity of destruxin B1 is a complex process involving the disruption of fundamental cellular processes, ultimately leading to cell death. The primary mechanisms include interference with ion channels, induction of oxidative stress, and the triggering of programmed cell death pathways.
Disruption of Ion Homeostasis: The Role of Ca2+ Channels
A key aspect of destruxin B1's mode of action is its ability to interfere with ion channels in the plasma membrane. It is known to target and activate Ca2+ channels, leading to an uncontrolled influx of calcium ions into the cytoplasm.[4] This disruption of calcium homeostasis is a critical early event in the toxicity cascade. The sustained increase in cytosolic Ca2+ acts as a secondary messenger, triggering a range of downstream signaling pathways that contribute to cellular damage.[8]
Induction of Oxidative Stress and ROS Signaling
The influx of Ca2+ and other cellular stresses induced by destruxin B1 lead to the rapid generation of reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2).[9][10] This oxidative burst overwhelms the plant's antioxidant defense systems, causing significant damage to cellular components.[10][11] Lipids in cell membranes are particularly vulnerable to peroxidation, leading to loss of membrane integrity.[11] Proteins and nucleic acids are also susceptible to oxidative damage. Beyond their damaging effects, ROS also function as signaling molecules, amplifying the cell death signal.[9][12]
Triggering Programmed Cell Death (PCD)
The culmination of cellular damage and stress signaling initiated by destruxin B1 is the induction of programmed cell death (PCD), a genetically controlled process of cell suicide.[13] This is distinct from necrosis, which is an uncontrolled cell death resulting from acute injury.[13] In plants, PCD is a crucial defense mechanism to limit the spread of pathogens, but toxins like destruxin B1 can hijack this process to the detriment of the plant.[13][14] The signaling pathways leading to PCD in response to toxins often involve plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[15][16]
The following diagram illustrates the proposed signaling pathway for destruxin B1-induced phytotoxicity:
Proposed signaling pathway of destruxin B1 phytotoxicity.
Phytotoxic Effects on Key Agricultural Host Plants
Destruxin B1 has been shown to be phytotoxic to a wide range of plant species, with varying degrees of sensitivity.[5]
Susceptibility of Different Crop Species
Brassica species, including canola (Brassica napus), mustard (Brassica juncea), and cabbage, are particularly sensitive to destruxin B1.[5][7] This high sensitivity is a contributing factor to the severity of Alternaria black spot disease in these crops. Other crops have also been reported to be affected, although generally to a lesser extent. The sensitivity can vary based on the plant's genetic background and its ability to detoxify the toxin.[17][18][19]
Morphological and Physiological Symptoms
The visible symptoms of destruxin B1 toxicity in plants are characteristic of cellular damage and death. These include:
Necrotic lesions: Localized areas of dead tissue, often appearing as dark spots on leaves.[5][7]
Chlorosis: Yellowing of the leaves due to the degradation of chlorophyll.[5][7]
Stunted growth: Inhibition of root and shoot elongation.[20]
Reduced biomass: A general decrease in the overall size and weight of the plant.[20]
These symptoms are often light-dependent, suggesting the involvement of photosynthetic processes in the potentiation of the toxin's effects.[5][7]
Quantitative Assessment of Phytotoxicity
The phytotoxicity of destruxin B1 can be quantified using various bioassays. The effective concentration causing 50% inhibition (EC50) is a common metric used to compare the sensitivity of different plant species or the potency of different destruxin analogs.
Methodologies for Assessing Destruxin B1 Phytotoxicity
Standardized protocols are essential for accurately assessing the phytotoxic effects of destruxin B1 and for screening plants for resistance.
Protocol: Seedling Growth Inhibition Assay
This assay provides a quantitative measure of the effect of destruxin B1 on overall plant growth.[21][22][23]
Objective: To determine the effect of destruxin B1 on the germination and early growth of seedlings.
Materials:
Destruxin B1 stock solution
Seeds of the test plant species (e.g., Brassica napus, Arabidopsis thaliana)
Sterile petri dishes or multi-well plates
Filter paper
Growth medium (e.g., Murashige and Skoog) or sterile water
Growth chamber with controlled light and temperature
Procedure:
Prepare a series of dilutions of destruxin B1 in the growth medium or sterile water. A control with no toxin should be included.
Place a sterile filter paper in each petri dish or well.
Add a defined volume of the corresponding destruxin B1 dilution or control solution to each filter paper to ensure saturation.
Place a set number of surface-sterilized seeds on each filter paper.
Seal the plates and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
After a defined period (e.g., 3-7 days), measure the germination rate, root length, and shoot length of the seedlings.
Calculate the percentage of inhibition for each parameter relative to the control.
Protocol: Leaf Disc Senescence Assay
This assay assesses the ability of destruxin B1 to induce cell death and chlorophyll degradation in leaf tissue.
Objective: To evaluate the effect of destruxin B1 on leaf senescence and chlorophyll content.
Materials:
Destruxin B1 solutions of varying concentrations
Healthy, fully expanded leaves from the test plant
Cork borer
Petri dishes
Filter paper
Ethanol (80%) or acetone for chlorophyll extraction
Spectrophotometer
Procedure:
Excise uniform leaf discs from the leaves using a cork borer, avoiding major veins.
Float the leaf discs in petri dishes containing the different concentrations of destruxin B1 or a control solution.
Incubate the petri dishes in the dark or under a defined light regime for several days.
Visually assess the degree of chlorosis and necrosis.
To quantify chlorophyll content, transfer the leaf discs to a tube containing a known volume of 80% ethanol or acetone.
Incubate in the dark until the chlorophyll is fully extracted.
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
Calculate the chlorophyll concentration using established formulas.
Protocol: Measurement of Oxidative Stress Markers
This involves quantifying the byproducts of oxidative damage to assess the level of stress induced by destruxin B1.
Objective: To measure the accumulation of hydrogen peroxide (H2O2) and malondialdehyde (MDA) as indicators of oxidative stress.
Materials:
Plant tissue treated with destruxin B1
Trichloroacetic acid (TCA)
Thiobarbituric acid (TBA)
Potassium iodide (KI)
Phosphate buffer
Spectrophotometer
Procedure for H2O2 Measurement:
Homogenize the plant tissue in TCA.
Centrifuge the homogenate to pellet the debris.
Mix the supernatant with phosphate buffer and KI.
Measure the absorbance at 390 nm.
Calculate the H2O2 concentration using a standard curve.
Procedure for MDA Measurement:
Homogenize the plant tissue in TCA.
Centrifuge the homogenate.
Mix the supernatant with TBA reagent.
Heat the mixture in a water bath, then cool it rapidly.
Measure the absorbance at 532 nm and 600 nm.
Calculate the MDA concentration using its extinction coefficient.
The following diagram outlines the general workflow for assessing destruxin B1 phytotoxicity:
General workflow for assessing destruxin B1 phytotoxicity.
Plant Defense and Detoxification Mechanisms
Plants are not passive victims of mycotoxins; they have evolved defense mechanisms to combat their effects.
Detoxification Pathways
Resistant plant species can metabolize destruxin B1 into less toxic forms.[17][18][19] A key detoxification step is the hydroxylation of the molecule, followed by glycosylation.[17][19] The rate of this metabolic transformation is correlated with the plant's resistance to the pathogen that produces the toxin.[18][19] For example, the resistant species Sinapis alba metabolizes destruxin B1 much faster than susceptible Brassica species.[17]
Induction of Defense-Related Genes
Exposure to destruxin B1 can trigger the expression of plant defense-related genes. This includes genes involved in the synthesis of phytoalexins, which are antimicrobial compounds produced by plants. For instance, destruxin B1 can elicit the production of sinalexin, a phytoalexin in white mustard.[5] Additionally, genes associated with general stress responses and detoxification pathways, such as those encoding glutathione S-transferases and cytochrome P450 monooxygenases, may be upregulated.[24]
Implications for Agriculture and Future Research
The phytotoxicity of destruxin B1 has significant implications for agriculture, particularly in regions where Alternaria diseases are prevalent in brassica crops. Understanding the mechanisms of its toxicity and the plant's defense responses is crucial for developing resistant crop varieties and effective disease management strategies.
Future research should focus on:
Identifying the specific plant receptors for destruxin B1.
Elucidating the complete signaling cascade from toxin perception to cell death.
Screening germplasm collections for sources of resistance to destruxin B1.
Exploring the potential for enhancing the detoxification capacity of crops through genetic engineering.
By continuing to unravel the complex interactions between destruxin B1 and its host plants, the scientific community can develop innovative solutions to mitigate the impact of this mycotoxin on global food security.
References
Buchwaldt, L., & Green, H. (2000). Comparison of the phytotoxic activity of the phytotoxin destruxin B and four natural analogs. Plant Science, 156(2), 185-192. [Link]
Bains, P. S., & Tewari, J. P. (1992). Phytotoxicity of destruxin B and its possible role in the pathogenesis of Alternaria brassicae. Plant Pathology, 41(1), 55-63. [Link]
Tewari, J. P., & Bains, P. S. (1992). Phytotoxicity of destruxin B and its possible role in the pathogenesis of Alternaria brassicae. Plant Pathology, 41(1), 55-63. [Link]
Pedras, M. S. C., & Chumala, P. B. (2002). The destruxins: synthesis, biosynthesis, biotransformation, and biological activity. Phytochemistry, 59(6), 579-596. [Link]
Pedras, M. S. C., & Ward, D. E. (2001). In planta sequential hydroxylation and glycosylation of a fungal phytotoxin: Avoiding cell death and overcoming the fungal invader. Proceedings of the National Academy of Sciences, 98(2), 747-752. [Link]
Pedras, M. S. C., & Ward, D. E. (1999). Metabolism of the Host-Selective Toxins Destruxin B and Homodestruxin B: Probing a Plant Disease Resistance Trait. Organic Letters, 1(11), 1823-1826. [Link]
Pedras, M. S. C., & Ward, D. E. (1999). Metabolism of the Host-Selective Toxins Destruxin B and Homodestruxin B: Probing a Plant Disease Resistance Trait. Semantic Scholar. [Link]
Asai, S., Stone, J. M., & Ausubel, F. M. (2000). Fumonisin B1–Induced Cell Death in Arabidopsis Protoplasts Requires Jasmonate-, Ethylene-, and Salicylate-Dependent Signaling. The Plant Cell, 12(10), 1823-1835. [Link]
Anonymous. (2003). Phytotoxicity. EUROPEAN COMMISSION ENTERPRISE DIRECTORATE-GENERAL. [Link]
Bidochka, M. J., & Keyhani, N. O. (2022). Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants. Applied and Environmental Microbiology, 88(12), e00342-22. [Link]
Wang, C., & St. Leger, R. J. (2007). Unveiling the biosynthetic puzzle of destruxins in Metarhizium species. PNAS, 104(5), 1689-1694. [Link]
Asai, S., Stone, J. M., & Ausubel, F. M. (2000). Fumonisin B1-induced cell death in arabidopsis protoplasts requires jasmonate-, ethylene-, and salicylate-dependent signaling pathways. The Plant Cell, 12(10), 1823-1836. [Link]
Pogány, M., von Rad, U., & Durner, J. (2014). Reactive oxygen species and plant resistance to fungal pathogens. Seminars in Cell & Developmental Biology, 26, 39-46. [Link]
Wang, C., & St. Leger, R. J. (2012). Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii. Fungal Genetics and Biology, 49(3), 200-208. [Link]
Czarnocka, W., & Karpiński, S. (2013). Programmed Cell Death as a Response to High Light, UV and Drought Stress in Plants. IntechOpen. [Link]
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Chen, Y. J., Shibu, M. A., & Lin, Y. M. (2013). Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells. Evidence-Based Complementary and Alternative Medicine, 2013, 548929. [Link]
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Decoding Destruxin B1: Mechanisms of Fungal Pathogenesis and Immunosuppression in Insect Models
Executive Summary The evolutionary arms race between entomopathogenic fungi and their insect hosts has driven the development of sophisticated biochemical weapons. Among the most potent of these are Destruxins (dtxs) , a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolutionary arms race between entomopathogenic fungi and their insect hosts has driven the development of sophisticated biochemical weapons. Among the most potent of these are Destruxins (dtxs) , a family of cyclic hexadepsipeptides secreted by fungi such as Metarhizium robertsii and Metarhizium anisopliae. This whitepaper provides an in-depth technical analysis of Destruxin B1 , detailing its biosynthetic origins, molecular mechanisms of action, and the field-proven experimental protocols used to quantify its immunosuppressive capabilities.
The Biosynthetic Architecture of Destruxins
Destruxins are not synthesized by ribosomes; instead, their production is governed by a highly specialized nonribosomal peptide synthetase (NRPS) gene cluster known as the DtxS cluster 1. The evolutionary acquisition of this gene cluster correlates directly with the broad host specificity of toxigenic Metarhizium species.
The biosynthesis begins with the provision of specific amino acid substrates by auxiliary enzymes. The massive NRPS enzyme, DtxS1 , utilizes its multiple adenylation domains to select and assemble these amino acids into the core cyclic structure, Destruxin B 1. Subsequent tailoring by the cytochrome P450 enzyme, DtxS2 , drives the oxidation and structural modification of Destruxin B into various analogs, including Destruxin B1, A, and E.
Figure 1: NRPS-mediated biosynthetic pathway of Destruxin analogs via the DtxS gene cluster.
Table 1: Quantitative Profiling of the DtxS Gene Cluster
Gene / Enzyme
Functional Role in Biosynthesis
Substrate / Output
DtxS1
Nonribosomal peptide synthetase (NRPS)
Assembles amino acids into Destruxin B
DtxS2
Cytochrome P450 tailoring enzyme
Converts Destruxin B into analogs (A, B1, E)
DtxS3
Aldo-keto reductase
Substrate provision (First substrate)
DtxS4
Aspartic acid decarboxylase
Substrate provision (Final substrate)
Molecular Mechanisms of Pathogenesis and Immune Evasion
Destruxin B1 acts as a multi-pronged biochemical weapon, targeting both the cellular and humoral innate immune responses of insects 2. Its primary mode of action involves the disruption of intracellular ion homeostasis and the suppression of critical signaling cascades.
V-ATPase Inhibition and Ion Imbalance
Upon entering the insect hemocoel, Destruxin B1 binds reversibly to Vacuolar-type H+-translocating ATPases (V-ATPases) on the membranes of hemocytes and epithelial cells. This inhibition blocks the proton pump, leading to a rapid and measurable decrease in intracellular free hydrogen ions (H+) 3. Concurrently, this disruption triggers an instant influx of calcium ions (Ca2+). The resulting ion imbalance induces flaccid paralysis, visceral muscle contraction, and the collapse of hemocyte cytoskeletal structures, effectively neutralizing the insect's ability to perform phagocytosis and encapsulation.
Downregulation of Antimicrobial Peptides (AMPs)
Beyond cellular disruption, Destruxin B1 actively suppresses the insect's humoral immunity. It interferes with the Toll and Imd signaling pathways—specifically targeting transcription factors like Relish and NF-κB 4. By preventing these transcription factors from translocating to the nucleus, Destruxin B1 drastically reduces the expression of antimicrobial peptides (AMPs), leaving the host defenseless against fungal proliferation 5.
Figure 2: Dual-action immunosuppressive mechanism of Destruxin B1 in insect hosts.
Table 2: Comparative Bioactivity of Key Destruxin Analogs
Analog
Toxicity Level
Primary Biological Activity
Reference
Destruxin A
High
Massive mortality in pests; strong AMP suppression
Experimental Methodologies: Isolation and Biovalidation
To accurately study the effects of Destruxin B1, researchers must employ robust, self-validating protocols. The following methodologies detail the causality behind each experimental choice, ensuring high-fidelity data generation.
Protocol 1: Extraction and HPLC Purification of Destruxin B1
Causality: Submerged fermentation is utilized rather than solid-state because Metarhizium secretes destruxins directly into the liquid medium, bypassing the need for complex mycelial disruption and allowing for cleaner solvent extraction 2.
Fermentation: Inoculate M. robertsii spores into Czapek-Dox broth. Incubate at 25°C for 5–7 days under continuous agitation (150 rpm) to maximize oxygen transfer and secondary metabolite secretion.
Solvent Extraction: Filter the culture broth to remove mycelia. Extract the cell-free supernatant three times with an equal volume of dichloromethane. Why Dichloromethane? It selectively partitions the hydrophobic cyclic depsipeptides away from highly polar media components.
Concentration: Evaporate the organic layer under reduced pressure to yield a crude extract.
HPLC Purification: Resuspend the crude extract in methanol. Inject into a preparative HPLC system equipped with a C18 reverse-phase column. Elute using a gradient of water/acetonitrile.
Validation Checkpoint: Collect the fraction corresponding to Destruxin B1 (identified via mass spectrometry at ~m/z 594 [M+H]+). Purity must exceed 95% before proceeding to bioassays to prevent confounding effects from other analogs.
Protocol 2: LSCM Tracking of Intracellular Ion Flux in Hemocytes
Causality: Laser Scanning Confocal Microscopy (LSCM) is chosen over standard plate-reader fluorometry because it provides real-time, single-cell spatial resolution of ion transients without requiring cell lysis [[3]]().
Hemocyte Isolation: Bleed target insects (e.g., Spodoptera litura or Bombyx mori) directly into an ice-cold anti-coagulant buffer. Why? This prevents spontaneous melanization and cell clumping, ensuring accurate single-cell imaging.
Fluorophore Loading: Incubate hemocytes in the dark for 30 minutes with 5 µM Fluo-4 AM (for Ca2+ tracking) and 2 µM BCECF-AM (for H+ tracking). Why AM esters? The acetoxymethyl (AM) ester modification allows the dyes to permeate the cell membrane; once inside, endogenous esterases cleave the AM group, trapping the active fluorophore in the cytosol.
Destruxin Challenge: Mount the cells on the LSCM stage. Perfuse the chamber with 20 µmol/L Destruxin B1.
Real-Time Imaging: Excite the fluorophores at 488 nm and record emission transients at 1-second intervals.
Self-Validating Checkpoint: Run a parallel control group using Bafilomycin A1 (a known, highly specific V-ATPase inhibitor). If the intracellular H+ decrease in the Destruxin B1 group mirrors the Bafilomycin A1 group, the V-ATPase inhibition mechanism is validated. Additionally, apply 2-APB (a Ca2+ channel blocker); if Ca2+ influx persists, it confirms the influx is channel-independent.
Figure 3: End-to-end experimental workflow from fungal fermentation to live-cell LSCM bioassays.
Conclusion and Future Perspectives
Destruxin B1 is a masterpiece of evolutionary biochemistry. By simultaneously collapsing cellular ion gradients via V-ATPase inhibition and silencing the genetic transcription of antimicrobial peptides, it ensures the survival and proliferation of Metarhizium within hostile insect environments. For drug development professionals and agricultural scientists, understanding these self-validating mechanistic pathways opens the door to engineering next-generation, environmentally friendly biopesticides, as well as exploring the pharmaceutical potential of cyclic depsipeptides in human medicine.
References
Unveiling the biosynthetic puzzle of destruxins in Metarhizium species
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:1
The Effects of Destruxin A on Relish and Rel Gene Regulation to the Suspected Immune-Related Genes of Silkworm
Source: MDPI
URL:4
Effects of destruxins on free calcium and hydrogen ions in insect hemocytes
Source: PubMed / Insect Science
URL:3
Fungal Peptide Destruxin A Plays a Specific Role in Suppressing the Innate Immune Response in Drosophila melanogaster
Source: Semantic Scholar / Journal of Biological Chemistry
URL:5
The Destruxins: Synthesis, Biosynthesis, Biotransformation, and Biological Activity
Source: ResearchGate / Phytochemistry
URL:6
Destruxin B1: Chemical Architecture, Pathological Mechanisms, and Analytical Workflows
Executive Summary Destruxin B1 is a highly potent cyclic hexadepsipeptide primarily synthesized by entomopathogenic fungi, notably Metarhizium anisopliae and Metarhizium robertsii[1],[2]. As a secondary metabolite, it pl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Destruxin B1 is a highly potent cyclic hexadepsipeptide primarily synthesized by entomopathogenic fungi, notably Metarhizium anisopliae and Metarhizium robertsii[1],[2]. As a secondary metabolite, it plays a critical role in fungal virulence by acting as an immunosuppressant and a paralytic agent in target insect hosts[3]. This whitepaper provides an in-depth technical analysis of the chemical properties, molecular mechanisms, and self-validating analytical methodologies required for the isolation and characterization of Destruxin B1, serving as a comprehensive guide for researchers in agrochemical and pharmaceutical development.
Chemical Identity and Structural Properties
Destruxins belong to the cyclic depsipeptide (CDP) family, characterized by a core ring structure containing both amide and ester linkages[1],[4]. The molecular architecture of Destruxin B1 specifically consists of an alpha-hydroxy acid and five amino acid residues. The presence of N-methylated amino acids is a hallmark of this class, significantly enhancing the molecule's lipophilicity and resistance to proteolytic degradation in biological systems[5].
Table 1: Physicochemical Properties of Destruxin B1
Data sourced from EvitaChem compound specifications and related structural analyses[1],[5].
Mechanism of Action: Pathological Causality in Target Organisms
The biological efficacy of Destruxin B1 is rooted in its ability to disrupt fundamental cellular processes in target organisms. The lipophilic nature of the cyclic depsipeptide allows it to readily partition across cell membranes[4].
Once internalized, Destruxin B1 exerts a multi-pronged attack:
Organelle Toxicity: It actively destroys mitochondria, leading to an immediate collapse of cellular ATP production[2].
Osmotic Dysregulation: It inhibits the fluid secretion mechanisms of the Malpighian tubules, causing a severe hemolymph ion imbalance[2].
Immunosuppression: It neutralizes the host's innate immune response by inhibiting the phagocytic activity of hemocytes, allowing the fungal pathogen to proliferate unchecked[3].
Neuromuscular Interference: The structural similarity of Destruxin B1 to natural neuromuscular substrates allows it to interfere with muscle contraction, ultimately inducing flaccid paralysis[1].
Fig 1. Destruxin B1 mechanism of action leading to insect paralysis.
Experimental Methodology: Isolation and Mass Spectrometric Validation
To utilize Destruxin B1 in downstream assays, researchers must isolate the compound from complex fungal fermentation broths. The following protocol outlines a self-validating workflow that ensures high purity and structural confirmation.
Step 1: Submerged Fungal Fermentation
Procedure: Inoculate Metarhizium robertsii spores into a potato dextrose broth (PDB) and culture under submerged, agitated conditions (150 rpm) at 25°C for 14 days.
Causality: Submerged fermentation ensures optimal oxygen transfer and nutrient dispersion. The 14-day timeline is critical, as cyclic depsipeptides are secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS) during the stationary growth phase, triggered by nutrient depletion[4].
Step 2: Liquid-Liquid Extraction
Procedure: Filter the fermentation broth to remove mycelial biomass. Extract the cell-free supernatant three times with an equal volume of dichloromethane (DCM). Concentrate the organic layer under reduced pressure.
Causality: Destruxin B1 is amphiphilic but leans non-polar due to its N-methyl groups and aliphatic side chains[5]. DCM efficiently partitions these lipophilic metabolites from the highly polar aqueous broth, leaving behind unwanted hydrophilic proteins and carbohydrates[1].
Step 3: Reverse-Phase HPLC Fractionation
Procedure: Resuspend the crude extract in methanol and inject it into a preparative C18 reverse-phase HPLC column. Elute using a linear gradient of 30% to 100% acetonitrile in water (containing 0.1% formic acid) over 45 minutes. Collect fractions corresponding to the UV absorbance peak at 215 nm.
Causality: The C18 stationary phase interacts selectively with the hydrophobic residues of the destruxins. The gradient elution resolves Destruxin B1 from closely related analogs (e.g., Destruxin A or B) based on subtle differences in their alkyl chain lengths[2]. The 0.1% formic acid acts as an ion-pairing agent, sharpening the chromatographic peaks.
Procedure: Analyze the purified fraction using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) in positive ion mode. Look for the pseudo-molecular ion [M+H]+ at m/z 608.8 and the sodium adduct [M+Na]+ at m/z 630.8. Subject the parent ion to collision-induced dissociation (CID) to generate fragmentation spectra.
Causality: ESI is a soft ionization technique that preserves the fragile ester bond of the cyclic depsipeptide ring, preventing premature fragmentation[6]. TOF provides high-resolution exact mass confirmation. Crucially, the CID fragmentation pattern acts as an internal validation system; the specific cleavage of amide bonds generates predictable b- and y-type fragment ions that confirm the exact amino acid sequence, ensuring the isolated compound is definitively Destruxin B1 and not an isomer[6].
Fig 2. Self-validating isolation and LC-MS/MS workflow for Destruxin B1.
Unveiling the Cellular Targets of Destruxin B1 in Insect Immune Systems: A Technical Guide
Executive Summary The evolutionary arms race between entomopathogenic fungi and their insect hosts has yielded some of the most sophisticated biochemical weapons in nature. Among these, Destruxin B1 (DTX-B1) —a cyclic he...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolutionary arms race between entomopathogenic fungi and their insect hosts has yielded some of the most sophisticated biochemical weapons in nature. Among these, Destruxin B1 (DTX-B1) —a cyclic hexadepsipeptide secreted by fungi such as Metarhizium robertsii and Metarhizium anisopliae—stands out as a master regulator of immunosuppression[1]. Synthesized via nonribosomal peptide synthetases (NRPS), DTX-B1 and its closely related analogs (like Destruxin A and B) systematically dismantle both the cellular and humoral branches of the insect immune system[1].
As drug development professionals and agricultural scientists look toward next-generation biopesticides and novel pharmaceutical scaffolds[2], understanding the precise mechanistic causality of DTX-B1 is paramount. This guide synthesizes field-proven insights to map the cellular targets of DTX-B1, detailing how it induces paralysis, neutralizes phagocytosis, and suppresses antimicrobial peptide (AMP) expression.
Core Cellular Targets and Mechanisms of Action
Destruxin B1 exerts its biological effects by targeting highly conserved molecular machinery within insect hemocytes (the primary immunocompetent cells) and neuromuscular junctions[2]. Because the destruxin family (A through F) shares a conserved cyclic backbone differing primarily in the R-group of the hydroxyl acid residue, insights from DTX-A and DTX-B are highly translatable to the specific actions of DTX-B1[3].
Hemocyte Cytoskeleton and Aggregation
Insect cellular immunity relies heavily on plasmatocytes and granulocytes to engulf (phagocytose) or encapsulate invading pathogens[4]. DTX-B1 directly attacks the cytoskeletal integrity of these cells. By disrupting the interaction between critical immune factors (like hemocytin) and actin/gelsolin networks, the toxin prevents the transformation of intracellular granules into secretory vesicles[5].
Causality: Without vesicular exocytosis, hemocytes cannot secrete the extracellular matrix required for cell-to-cell adhesion. This completely inhibits hemocyte aggregation and nodule formation, leaving the insect vulnerable to systemic fungal proliferation[5]. Furthermore, at extremely low doses (e.g., 0.25 μg/mL in hemolymph), destruxins induce severe morphological alterations and apoptosis in circulating hemocytes[6].
Vacuolar-type ATPase (V-ATPase) Complex
One of the most critical, highly specific targets of the Destruxin B lineage is the Vacuolar-type H(+)-translocating ATPase (V-ATPase)[7].
Causality: V-ATPase is the proton pump responsible for acidifying lysosomes and endosomes. When a hemocyte phagocytoses a fungal spore, the phagosome must fuse with a lysosome, and the internal pH must drop to activate hydrolytic enzymes. DTX-B1 acts as a readily reversible inhibitor of V-ATPase. By neutralizing lysosomal pH, DTX-B1 prevents the degradation of engulfed pathogens, effectively rendering the hemocyte's phagocytic efforts useless[7].
Immunophilins and Heat Shock Proteins (HSPs)
Recent Bio-Layer Interferometry (BLI) and Drug Affinity Responsive Target Stability (DARTS) analyses reveal that destruxins bind directly to intracellular chaperones, including Peptidyl-prolyl cis-trans isomerases (PPIases) and specific Heat Shock Proteins (e.g., BmHSCP)[7][8].
Causality: By binding to these immunophilins, DTX-B1 disrupts proper protein folding and signal transduction cascades. This interference suppresses the Toll and IMD pathways, drastically reducing the transcription of crucial antimicrobial peptides (AMPs) like cecropin and gloverin[9][10].
Fig 1. Destruxin B1 cellular targets and immunosuppressive pathways in insect hosts.
Quantitative Data Summary
The following table synthesizes the binding affinities, toxicological thresholds, and mortality rates associated with DTX-B1 and its primary analogs across various biological models.
To ensure scientific integrity, the isolation and downstream functional validation of DTX-B1 must be tightly controlled. The following protocols are designed as self-validating systems, incorporating specific biochemical rationales for each step.
Protocol 1: Isolation and HPLC Purification of Destruxin B1
Rationale: Destruxin B1 is a cyclic depsipeptide containing both amide and ester linkages[2]. Its highly hydrophobic backbone necessitates non-polar solvent extraction to partition it away from the aqueous fungal culture broth, minimizing the co-extraction of polar fungal proteins.
Fermentation: Culture Metarhizium robertsii isolate MT008 in Sabouraud Dextrose Broth at 25°C for 14 days under constant agitation (150 rpm)[11].
Solvent Extraction: Filter the mycelium. Extract the cell-free supernatant using dichloromethane (CH₂Cl₂) in a 1:1 volume ratio. Self-Validation: The organic phase will exclusively contain hydrophobic secondary metabolites, leaving polar contaminants in the aqueous phase.
Rotary Evaporation: Concentrate the organic phase under a vacuum at 40°C to yield a crude extract.
HPLC Fractionation: Resuspend the crude extract in methanol. Inject into a reverse-phase HPLC system (C18 column) using a linear gradient of water/acetonitrile. Collect the fraction corresponding to the known retention time of DTX-B1[11].
Mass Spectrometry Confirmation: Run UHPLC MS/MS on the purified fraction. Confirm the presence of the specific mass/charge (m/z) ratio for Destruxin B1 to validate purity (>95%)[11].
Protocol 2: Hemocyte Phagocytosis and V-ATPase Inhibition Assay
Rationale: To prove that DTX-B1 neutralizes cellular immunity, we must demonstrate both the failure of phagocytosis and the specific biochemical cause (lysosomal pH neutralization via V-ATPase inhibition)[7].
Hemocyte Isolation: Bleed 5th instar Bombyx mori larvae into an ice-cold anticoagulant buffer to prevent premature melanization and aggregation[6].
Toxin Exposure: Seed hemocytes in a 96-well plate. Treat with a sub-lethal dose of purified DTX-B1 (e.g., 0.5 μg/mL) for 2 hours. Control: Treat a parallel well with a DMSO vehicle control.
Phagocytosis Challenge: Introduce FITC-labeled Escherichia coli to the wells. Incubate for 1 hour at 25°C.
Flow Cytometry Analysis: Quench extracellular fluorescence using Trypan Blue. Measure intracellular FITC fluorescence via flow cytometry. Expected Result: DTX-B1 treated cells will show a >70% reduction in FITC signal compared to controls, validating phagocytic inhibition.
V-ATPase Validation (The Self-Validating Step): To prove why phagocytosis failed, stain a parallel set of DTX-B1 treated hemocytes with Acridine Orange (a lysosomotropic metachromatic fluorochrome).
Mechanism: In healthy acidic lysosomes, Acridine Orange emits red fluorescence. When V-ATPase is inhibited by DTX-B1, the lysosomal pH rises toward neutral, causing the fluorescence to shift to green. Observing this red-to-green shift definitively validates V-ATPase as the target[7].
Fig 2. Self-validating workflow for Destruxin B1 isolation and hemocyte target validation.
Application Note: In Vivo Protocol for Evaluating the Insecticidal Activity and Immunomodulatory Dynamics of Destruxin B1
Target Audience: Researchers, Toxicologists, and Drug Development Professionals in Agriscience. Content Focus: Mechanistic grounding, self-validating experimental design, and step-by-step in vivo methodologies. Introduct...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals in Agriscience.
Content Focus: Mechanistic grounding, self-validating experimental design, and step-by-step in vivo methodologies.
Introduction & Mechanistic Grounding
Destruxins are a family of cyclic hexadepsipeptides produced as secondary metabolites by entomopathogenic fungi, most notably Metarhizium species[1],[2]. Among these, Destruxin B1 (Dtx B1) acts as a potent virulence factor that facilitates fungal colonization by overcoming the host insect's physiological and immunological barriers[1].
To accurately evaluate the insecticidal activity of Destruxin B1 in vivo, researchers must design assays that capture its dual mechanism of action:
Neuromuscular Disruption: Destruxin B1 induces tetanic paralysis by opening calcium (Ca²⁺) channels and depolarizing muscle membranes[2],[3].
Immunosuppression & Cytotoxicity: It acts as a specific inhibitor of the vacuolar-type H⁺-ATPase (V-ATPase)[2],[3]. This inhibition triggers oxidative stress and induces apoptosis in insect hemocytes via a Bcl-2 family-dependent mitochondrial pathway, effectively crippling the insect's cellular immune response[4].
Understanding this causality is critical. Evaluating Destruxin B1 cannot rely solely on terminal mortality; it requires a multiparametric approach that measures behavioral paralysis, feeding deterrence, and cellular apoptosis.
Experimental Design & Self-Validating Systems
A trustworthy protocol must function as a self-validating system . To ensure that observed phenotypic changes are strictly attributable to Destruxin B1 and not experimental artifacts, the following controls are mandatory across all described protocols:
Vehicle Control (Negative Control): Destruxins are lipophilic and typically require solvents like ethanol, acetone, or Tween-80 for aqueous suspension[5],[4]. A vehicle-only control (e.g., 5% acetone + 0.05% Tween-80 in sterile water) must be run in parallel to rule out solvent toxicity.
Procedural Control (Mock Trauma): For microinjection assays, a cohort injected with sterile insect saline validates that mortality is not due to physical needle trauma or secondary septicemia.
Positive Control: Utilizing a known botanical insecticide (e.g., Azadirachtin or Rotenone) validates the susceptibility of the specific insect cohort being tested[6].
Mechanistic & Workflow Visualization
The following diagram illustrates the causal relationship between Destruxin B1's molecular targets and the specific in vivo assays designed to measure them.
Figure 1: Destruxin B1 mechanism of action and corresponding in vivo evaluation workflow.
Purpose: Bypasses the gut barrier to directly assess the toxin's effect on hemolymph physiology and systemic toxicity.
Subject Selection: Select early 4th-instar larvae of Spodoptera litura or Galleria mellonella of uniform weight (e.g., 150 ± 10 mg).
Preparation & Immobilization: Place larvae on a sterile ice pack for 3–5 minutes. Causality Note: Cold anesthesia prevents defensive writhing, ensuring precise injection and minimizing the risk of internal organ puncture.
Dose Formulation: Prepare Destruxin B1 in a sterile insect saline solution containing 1% ethanol. Create a 5-point logarithmic dilution series (e.g., 1, 10, 50, 100, 200 µg/g body weight).
Injection Execution: Using a Hamilton micro-syringe equipped with a 30-gauge needle, inject 2 µL of the formulated dose into the hemocoel via the base of the second abdominal proleg. Causality Note: Injecting at the proleg base avoids rupturing the midgut; gut rupture releases microbiome bacteria into the hemolymph, causing rapid septicemia that confounds toxin-induced mortality data.
Incubation & Scoring: Transfer larvae to individual sterile Petri dishes with a standard artificial diet. Maintain at 25±1°C, 70% RH. Score mortality at 12, 24, 48, and 72 hours. Validation Step: Larvae exhibiting tetanic paralysis (inability to right themselves within 60 seconds when probed) are scored as functionally dead, as this is a primary hallmark of Destruxin intoxication[3].
Purpose: Evaluates the real-world agricultural potential of Destruxin B1, measuring both ingestion-based mortality and antifeedant properties.
Substrate Preparation: Cut fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella) into uniform 5x5 cm discs.
Treatment Application: Dip leaf discs into Destruxin B1 solutions (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) containing 0.05% Tween-80 for exactly 10 seconds. Air dry on a sterile mesh at room temperature for 30 minutes.
Exposure: Place treated leaf discs into Petri dishes lined with moistened filter paper (to maintain turgidity). Introduce 10 starved (for 4 hours) 3rd-instar larvae per dish. Causality Note: Pre-starving synchronizes the feeding initiation time across the cohort, reducing variance in the onset of toxin exposure.
Evaluation: Assess mortality at 24, 48, and 72 hours. Simultaneously, scan the remaining leaf discs and use ImageJ software to quantify the consumed leaf area, calculating the Antifeedant Index (AFI).
Purpose: Validates the V-ATPase inhibition and resulting immune suppression at a cellular level[4],[2].
Hemolymph Extraction: At 24 hours post-microinjection (from Protocol A), pierce the first proleg of surviving larvae with a sterile needle.
Collection: Collect 20 µL of hemolymph and immediately suspend it in a pre-chilled microcentrifuge tube containing 100 µL of anticoagulant buffer (e.g., Mead's buffer). Causality Note: Immediate suspension in anticoagulant prevents phenoloxidase-mediated melanization and hemocyte clumping, which would ruin flow cytometry readings.
Staining: Centrifuge at 1,200 rpm for 5 minutes at 4°C. Resuspend the hemocyte pellet in binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI)[4]. Incubate in the dark for 15 minutes.
Analysis: Analyze via flow cytometry (e.g., FACScan). Annexin V⁺/PI⁻ cells represent early apoptosis, while Annexin V⁺/PI⁺ cells indicate late apoptosis, confirming Destruxin B1's cytotoxic effect on the immune system[4].
Quantitative Data Presentation
To ensure robust data interpretation, quantitative outputs from the protocols should be summarized as follows:
Table 1: Standardized Metrics for Destruxin B1 In Vivo Evaluation
Assay Type
Delivery Method
Primary Target Metric
Expected Observation Window
Analytical Output
Acute Toxicity
Microinjection
Tetanic Paralysis & Death
12 – 72 Hours
LC₅₀ (µg/g) & LT₅₀ (Hours)
Agronomic Efficacy
Leaf-Dip (Oral)
Feeding Deterrence
24 – 48 Hours
Antifeedant Index (AFI %)
Immunomodulation
Microinjection
Hemocyte Viability
12 – 24 Hours
% Apoptotic Hemocytes
Synergism
Co-application
Joint Action Toxicity
48 – 96 Hours
Co-Toxicity Coefficient (CTC)
Note: Destruxins have demonstrated synergistic potential when combined with botanical insecticides (e.g., rotenone) and biologicals (e.g., Bacillus thuringiensis), making CTC an important metric for advanced formulation studies[6],[7].
References
Unveiling the biosynthetic puzzle of destruxins in Metarhizium species.Proceedings of the National Academy of Sciences (via NIH PMC).
The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover.MDPI.
Potential of Destruxins from Metarrhizium anisopliae for the Control of the Honeybee Parasitic Mite Varroa destructor.Vita Bee Health.
Study of destruxin B and tea saponin, their interaction and synergism activities with Bacillus thuringiensis kurstaki against Spodoptera exigua.J-Stage.
Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial P
Destruxins: Fungal-derived Cyclohexadepsipeptides with Multifaceted Anticancer and Antiangiogenic Activities.NIH PMC.
Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants.PLOS One.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Overview
Destruxin B1 is a highly potent, cyclic hexadepsipeptide secondary metabolite primarily isolated from entomopathogenic fungi such as Metarhizium anisopliae and Metarhizium robertsii[1][2]. While historically characterized for its insecticidal and phytotoxic properties, recent oncological research has repurposed the destruxin class as promising anti-cancer agents.
In mammalian cell culture bioassays, Destruxin B1 acts as a specific inhibitor of vacuolar-type H+-ATPases (V-ATPases), disrupting intracellular acidic homeostasis[3][4]. This disruption triggers a Bcl-2 family-dependent mitochondrial apoptotic cascade, characterized by the downregulation of the anti-apoptotic protein Mcl-1, the translocation of Bax to the mitochondrial membrane, and the subsequent activation of Caspase-9 and Caspase-3[5][6].
Because Destruxin B1 contains both amide and ester linkages within its cyclic backbone, it is highly susceptible to hydrolysis if handled improperly[2]. This application note provides a self-validating, causality-driven protocol for the preparation of Destruxin B1 stock solutions to ensure structural integrity, prevent artifactual cytotoxicity, and guarantee reproducible bioassay results.
To prepare accurate molar concentrations, researchers must differentiate Destruxin B1 from other analogs (such as Destruxin A or standard Destruxin B). Destruxin B1 possesses a specific molecular weight of 607.8 g/mol [2].
The following methodology details the preparation of a 10 mM master stock solution from 1 mg of lyophilized Destruxin B1.
Phase 1: Pre-Reconstitution Equilibration
Step 1: Remove the sealed vial of Destruxin B1 from -20°C storage and place it in a desiccator at room temperature (RT) for at least 30 minutes.
The Causality (Why): Opening a cold vial exposes the hydrophobic cyclic depsipeptide to atmospheric condensation. Introduction of trace water can catalyze the hydrolysis of the ester bond within the depsipeptide ring, permanently inactivating the molecule before the assay begins.
Step 2: Briefly centrifuge the vial at 10,000 x g for 1 minute.
The Causality (Why): Lyophilized powders often adhere to the cap or upper walls of the vial during transit. Centrifugation ensures the entire 1 mg mass is localized at the bottom, preventing concentration errors during solvent addition.
Phase 2: Solvation and Homogenization
Step 3: Calculate the required volume of Anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
Calculation:
1 mg/[10 mM×607.8 g/mol×10−3]=0.1645 mL
Step 4: Add 164.5 µL of sterile, anhydrous DMSO (≥99.9% purity) directly to the powder.
The Causality (Why): Anhydrous DMSO is mandatory. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which compromises the solubility of highly lipophilic compounds and accelerates peptide degradation.
Step 5: Vortex the vial gently for 30 seconds, followed by a brief 10-second water bath sonication if microscopic particles remain visible.
Phase 3: Aliquoting and Cryopreservation
Step 6: Divide the 10 mM stock into 10 µL or 20 µL single-use aliquots using low-bind microcentrifuge tubes.
Step 7: Store aliquots immediately at -80°C, protected from light.
The Causality (Why): Destruxin B1 exhibits a localized "salting out" effect when subjected to repeated freeze-thaw cycles. Micro-precipitates form that do not readily re-dissolve, leading to artificially low dosing in subsequent bioassays. Single-use aliquots create a self-validating system where every experiment utilizes pristine, structurally intact compound.
Workflow for the reconstitution, aliquoting, and dilution of Destruxin B1 for in vitro bioassays.
Application: Cell Culture Bioassay Guidelines
When transitioning from the 10 mM stock to in vitro cell culture models (e.g., A549 lung cancer cells or HT-29 colorectal cancer cells), strict solvent management is required.
Working Solution Preparation
Thawing: Remove a single 10 µL aliquot from -80°C and allow it to thaw completely at room temperature. Vortex briefly.
Serial Dilution: Do not add the 10 mM stock directly to the cell culture well. Instead, prepare an intermediate dilution in pre-warmed complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).
DMSO Thresholding: Ensure the final concentration of DMSO in the assay well never exceeds 0.1% (v/v) .
The Causality (Why): DMSO concentrations above 0.1% alter plasma membrane rigidity and can induce basal levels of apoptosis or differentiation[3]. Because Destruxin B1's mechanism relies on membrane-bound V-ATPase inhibition and mitochondrial stress[4][5], excess DMSO will confound the assay, making it impossible to distinguish drug-induced apoptosis from solvent toxicity.
Expected Mechanistic Readouts
In successful bioassays targeting cancer cell lines, Destruxin B1 typically exhibits an IC50 in the low micromolar range (e.g., 2.5 µM to 5 µM)[3]. Researchers should design their assays to probe the following downstream targets to validate the drug's efficacy:
Early Stage (4-12 hours): Inhibition of V-ATPase and alteration of intracellular pH[4].
Mid Stage (12-24 hours): Upregulation of pro-apoptotic PUMA, downregulation of Mcl-1, and translocation of Bax to the mitochondria[5].
Late Stage (24-48 hours): Cleavage of Caspase-9, Caspase-3, and PARP, culminating in measurable cell death[5][6].
Destruxin B1 mechanism of action inducing mitochondrial apoptosis in mammalian cancer cell lines.
References
Quesada-Moraga, E., et al. "One Metarhizium brunneum Strain, Two Uses to Control Ceratitis capitata (Diptera: Tephritidae)." ResearchGate, Oct. 2014.[Link]
Wu, C. C., et al. "Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells." Evidence-Based Complementary and Alternative Medicine (PMC), 2013.[Link]
Heilos, D., et al. "Altered membrane rigidity via enhanced endogenous cholesterol synthesis drives cancer cell resistance to destruxins." Oncotarget, May 2018.[Link]
Yeh, C. C., et al. "In Vitro and In Vivo Anticancer Effects of Destruxin B on Human Colorectal Cancer." Anticancer Research, Jul. 2012.[Link]
Samuels, R. I., et al. "A sensitive bioassay for destruxins, cyclodepsipeptides from the culture filtrates of the entomopathogenic fungus Metarhizium anisopliae (Metsch.) Sorok." SciELO, 1998. [Link]
troubleshooting low extraction yield of destruxin b1 from mycelium
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the complexities of extracting destruxin B1 from fungal myc...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the complexities of extracting destruxin B1 from fungal mycelium. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low extraction yields. This guide is structured as a dynamic question-and-answer forum, addressing the specific, practical challenges encountered in the lab.
Troubleshooting Guide: Low Destruxin B1 Yield
This section directly addresses the most common and critical issues encountered during the extraction process. Each question is designed to tackle a specific failure point, providing not just a solution, but a diagnostic approach to understanding the underlying problem.
Q1: My final destruxin B1 yield is critically low or undetectable. What is my initial diagnostic workflow?
A1: A low or zero yield is a frustrating outcome. A systematic approach is crucial to pinpoint the failure point without unnecessary repetition of the entire process. The issue can typically be traced to one of three main areas: suboptimal production by the fungus, inefficient extraction from the mycelium, or degradation/loss during processing and analysis.
Caption: A top-down diagnostic workflow for troubleshooting low destruxin B1 yield.
Q2: I suspect my extraction solvent is the culprit for the low yield. How do I select and optimize it?
A2: Solvent selection is arguably the most critical factor in achieving a high extraction yield. Destruxins are relatively hydrophobic, cyclic depsipeptides, which dictates the use of organic solvents.[1] However, subtle differences in polarity can have a significant impact on efficiency.
Expertise & Causality: The principle at play is "like dissolves like." Your goal is to choose a solvent that has a high affinity for destruxin B1 but a low affinity for co-extracting impurities from the mycelial matrix.
Methylene Chloride (Dichloromethane) and Ethyl Acetate are commonly used and effective solvents for extracting destruxins from both culture filtrate and mycelium.[2][3][4] They offer a good balance of polarity for this class of compounds.
Acetonitrile has proven to be a highly efficient solvent. One effective technique involves a liquid-liquid extraction where the fermentation broth or mycelial homogenate is mixed with an equal volume of acetonitrile, followed by the addition of 5% NaCl to force phase separation. This method can recover 80-95% of the destruxins in the upper organic layer.[5][6]
Methanol is often used for the initial extraction from mycelia, but it is more polar and may co-extract more water-soluble impurities, requiring further cleanup steps.[2]
Trustworthiness through Validation: Do not rely on a single solvent system. If yields are low, perform a small-scale pilot study comparing 2-3 different solvents on the same batch of mycelium. This self-validating experiment will provide empirical data on the best choice for your specific fungal strain and culture conditions.
Solvent System
Polarity Index
Typical Application Notes
Reported Efficiency/Use
Reference
Methylene Chloride (DCM)
3.1
Effective for both filtrate and mycelial extraction. Good selectivity.
Q3: Could my mycelium preparation method be limiting the extraction efficiency?
A3: Absolutely. Inefficient cell lysis is a common, and often overlooked, reason for poor yield. The destruxins are located within the mycelium, and the solvent needs to penetrate the fungal cell walls to access them. Simple soaking is rarely sufficient.
Experience-Driven Insights: The physical state of your mycelium prior to and during extraction is critical.
Drying & Grinding: Lyophilizing (freeze-drying) the mycelium until it is brittle and then grinding it into a fine powder with a mortar and pestle dramatically increases the surface area available for solvent interaction. This is a crucial step for maximizing extraction.
Homogenization: If working with wet mycelium, use a high-speed blender or homogenizer to create a fine slurry in the presence of the extraction solvent.
Ultrasonic Disruption: Forcing the solvent into the cells can be enhanced with physical energy. Placing the mycelium-solvent mixture in an ultrasonic bath for 15-30 minute intervals can significantly improve extraction efficiency by disrupting cell walls through cavitation. One study reported >90% extraction efficiency using an ultrasonic-assisted method with a DCM/Ethyl Acetate solvent system.[6]
A self-validating approach is to compare your standard procedure with one incorporating enhanced physical disruption (e.g., sonication) on two halves of the same mycelial sample. The resulting yields will definitively show if cell lysis is your limiting factor.
Q4: How do I know if destruxin B1 is degrading during my extraction and workup?
A4: Destruxins are generally stable cyclic peptides, but they are not indestructible. Degradation can occur under certain conditions, particularly exposure to harsh pH, high temperatures, or enzymatic activity.[7]
Causality and Prevention:
Temperature: Avoid excessive heat. When evaporating your solvent to concentrate the extract, use a rotary evaporator at a moderate temperature (e.g., 30-40°C). Do not leave the dry extract on high heat. Destruxin decomposition is strongly influenced by temperature.[7]
pH Extremes: While destruxins are stable across a reasonably broad pH range, strong acids or bases can potentially hydrolyze the ester or amide bonds in the cyclic structure. Most extraction protocols operate near neutral pH, which is ideal. Some mycotoxins show pH-dependent degradation, and while destruxin data is less specific, it is a best practice to avoid pH extremes unless a specific purification step (like ion-exchange chromatography) requires it.[8]
Enzymatic Degradation: Fungal cadavers contain hydrolytic enzymes that can decompose destruxins after cell death.[7] This underscores the importance of harvesting the mycelium at the optimal time and immediately processing or freezing it to halt enzymatic activity.
To validate stability, you can run a control experiment. Dissolve a known amount of pure destruxin B1 standard in your extraction solvent, mimic your entire workup process (e.g., rotary evaporation, storage), and then quantify the recovery rate. If you recover significantly less than 100%, you have a degradation issue.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions that are foundational to a successful extraction workflow.
Q1: Before I even start the extraction, what are the most important factors that influence how much destruxin B1 the fungus produces?
A1: This is a critical question. You cannot extract what isn't there. Low yield often begins with suboptimal fungal culture conditions. Destruxin production is a secondary metabolic process, meaning it is highly sensitive to environmental and nutritional cues.[9][10]
Key Influencing Factors:
Fungal Strain: Destruxin production varies dramatically between different species and even different isolates or strains of Metarhizium.[11][12] Generalist insect pathogens like M. robertsii and M. brunneum tend to be more prolific producers than specialist species.[13]
Culture Medium: The composition of the growth medium is paramount. Carbon and nitrogen sources and their ratios significantly influence yield.[14] Czapek Dox Broth (CDB) or Potato Dextrose Broth (PDB), often supplemented with peptone or yeast extract, are common choices.[5][6]
Fermentation Time: There is an optimal window for harvesting. Destruxin production typically peaks in the late-logarithmic or early-stationary phase of fungal growth. This can vary from 7 to 20 days depending on the strain and conditions.[11] A time-course experiment is essential to determine the peak production for your specific system.[12]
Culture Conditions: Physical parameters like temperature (typically 26-28°C), agitation (e.g., 150-200 rpm for liquid cultures), and pH can all affect the final titer.[2][6]
Parameter
Influence on Production
Typical Conditions
Reference
Fungal Strain
High variability; some strains lack key biosynthesis genes.
M. robertsii, M. brunneum are often high producers.
Q2: Can you provide a reliable, step-by-step standard protocol for liquid-liquid extraction of destruxin B1 from mycelium?
A2: Certainly. The following protocol is a robust, field-proven method based on the highly efficient acetonitrile/NaCl system.[5][6] It combines effective cell lysis with clean phase separation.
Caption: Workflow for a standard Liquid-Liquid Extraction (LLE) protocol.
Harvest & Dry: Separate the fungal mycelium from the culture broth via filtration or centrifugation. Freeze the mycelial biomass and lyophilize it to complete dryness.
Pulverize: Grind the dry mycelium into a fine, homogenous powder using a mortar and pestle. This step is critical for maximizing surface area.
Homogenize: Weigh the mycelial powder. For every 1 gram of powder, suspend it in 20 mL of deionized water in a suitable flask or bottle.
Initial Extraction: Add an equal volume of acetonitrile (i.e., 20 mL) to the mycelial suspension.
Mix: Seal the container and shake or vortex it vigorously for at least 5-10 minutes to ensure thorough mixing and initial extraction. Using an ultrasonic bath at this stage can further improve yield.
Phase Separation: Add NaCl to the mixture to a final concentration of 5% (w/v). For a 40 mL total volume, this would be 2 grams of NaCl. Mix until the salt is dissolved. The salt increases the polarity of the aqueous phase, forcing a clean separation from the acetonitrile.[6]
Isolate Extract: Transfer the mixture to a separatory funnel or centrifuge tubes. Allow the layers to fully separate. The upper organic layer contains the destruxins.[5]
Collect & Concentrate: Carefully collect the upper acetonitrile layer. Concentrate the extract to dryness using a rotary evaporator with the water bath temperature set to ≤40°C.
Final Step: Redissolve the dried residue in a known, small volume of methanol or acetonitrile for quantification by HPLC or LC-MS.
Q3: What is the best analytical method for accurately quantifying destruxin B1 in my final extract?
A3: The gold standard for both separation and quantification of destruxins is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or, for higher sensitivity and specificity, Mass Spectrometry (MS).[5][9]
Authoritative Grounding:
HPLC with UV Detection (HPLC-UV): This is the most common and accessible method. Destruxins can be detected at wavelengths around 215 nm.[4] A C18 reverse-phase column is typically used with a gradient elution system, commonly involving acetonitrile and water.[5]
Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS): For complex mixtures or very low concentrations, UHPLC coupled with a high-resolution mass spectrometer (like a QTOF-MS) provides superior resolution, sensitivity, and specificity.[14][15][16] This method can confirm the identity of destruxin B1 by its exact mass and fragmentation pattern, eliminating ambiguity.
Trustworthiness through Calibration: Regardless of the method, accurate quantification is impossible without a proper standard curve.
Protocol: HPLC-UV Quantification
Prepare Standards: Obtain a certified analytical standard of destruxin B1. Prepare a stock solution in methanol and then create a series of serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
Generate Standard Curve: Inject each standard onto the HPLC system and record the peak area. Plot the peak area versus the concentration for each standard. This should yield a linear curve (R² > 0.99).[5]
Analyze Sample: Inject your redissolved extract. Ensure the resulting peak area for destruxin B1 falls within the linear range of your standard curve. If it is too concentrated, dilute the sample and re-inject.
Calculate Concentration: Use the linear regression equation from your standard curve (y = mx + c, where y is peak area and x is concentration) to calculate the exact concentration of destruxin B1 in your injected sample. Back-calculate to determine the total yield from your initial mycelial biomass.
Caption: The final yield is a product of both biological and chemical process efficiency.
References
Isolation and purification of destruxin B from Metarhizium anisopliae... - ResearchGate. [Link]
Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC. [Link]
Purification and Quantitative Analysis of Destruxins from Meterhizium anisopliae by HPLC - ResearchGate. [Link]
Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PubMed. [Link]
Acetamiprid Affects Destruxins Production but Its Accumulation in Metarhizium sp. Spores Increases Infection Ability of Fungi - MDPI. [Link]
Quantitative Assessment of Destruxins from Strawberry and Maize in the Lower Parts per Billion Range: Combination of a QuEChERS-Based Extraction Protocol with a Fast and Selective UHPLC-QTOF-MS Assay - PubMed. [Link]
Destruxin production by the entomogenous fungus Metarhizium anisopliae in insects and factors influencing their degradation - ResearchGate. [Link]
Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC. [Link]
Production of destruxins by Metarhizium strains under different stress conditions and their detection by using UHPLC-MS/MS - ResearchGate. [Link]
Quantitative Assessment of Destruxins from Strawberry and Maize in the Lower ppb Range: Combination of a QuEChERS-based Extraction Protocol with a Fast and Selective UHPLC-QTOF-MS Assay - ResearchGate. [Link]
Production of Destruxins from Metarhizium spp. Fungi in Artificial Medium and in Endophytically Colonized Cowpea Plants - PLOS One. [Link]
Analysis of Destruxins Produced from Metarhizium anisopliae by Capillary Electrophoresis - ResearchGate. [Link]
Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PubMed. [Link]
Biological Degradation of Aflatoxin B1 by Cell-Free Extracts of Bacillus velezensis DY3108 with Broad PH Stability and Excellent Thermostability - PMC. [Link]
Extraction without Organic Solvents in the Determination of Fumonisins B1, B2, and B3 in Maize by HPLC–FLD and ELISA Tests - ResearchGate. [Link]
Studies on destruxin production and toxicity by entomopathogenic fungus Metarhizium anisopliae ARSEF- 2735 - Eurekaselect. [Link]
High-performance liquid chromatography and Enzyme-Linked Immunosorbent Assay techniques for detection and quantification of afla - BMC Research Notes. [Link]
overcoming matrix effects in destruxin b1 mass spectrometry
Expert Troubleshooting Guide: Overcoming Matrix Effects in Destruxin B1 Quantification Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggl...
Author: BenchChem Technical Support Team. Date: April 2026
Expert Troubleshooting Guide: Overcoming Matrix Effects in Destruxin B1 Quantification
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of cyclic hexadepsipeptides—specifically Destruxin B1—in complex biological matrices like insect hemolymph, fungal fermentation broths, and plant tissues.
The primary culprit behind poor reproducibility and sensitivity in Destruxin B1 liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the matrix effect —specifically, ion suppression during Electrospray Ionization (ESI). This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality of these effects and providing self-validating protocols to ensure the scientific integrity of your analytical workflows.
Core Analytical Workflow
Workflow for mitigating matrix effects in Destruxin B1 LC-MS/MS analysis.
Frequently Asked Questions (Troubleshooting)
Q1: Why does Destruxin B1 suffer from severe signal fluctuation and ion suppression in biological matrices?Causality & Mechanism: The issue lies in the physical chemistry of the ESI droplet. Destruxins are neutral-to-slightly-basic cyclic depsipeptides. During the droplet desolvation process in the MS source, surface-active matrix components (such as phospholipids from insect tissue or waxes from plant extracts) aggressively compete for space at the droplet-air interface. Because Destruxin B1 lacks highly basic, easily protonated functional groups compared to co-eluting alkaloids or amines, it is outcompeted for available protons (
[M+H]+
formation). This charge depletion prevents the analyte from reaching the gas phase, resulting in a suppressed signal[1].
Q2: Stable isotope-labeled (SIL) internal standards for Destruxin B1 are commercially unavailable. How do I ensure quantitative trustworthiness?Expert Insight: The gold standard for correcting matrix effects is a SIL-IS, which co-elutes perfectly with the analyte and experiences the exact same suppression. Without it, you must engineer a self-validating calibration system. Do not rely on external solvent calibration curves. Instead, utilize Matrix-Matched Calibration . By spiking known concentrations of Destruxin B1 into a blank matrix extract (post-extraction), you artificially recreate the suppression environment. The resulting calibration slope will inherently account for the ion suppression, ensuring your calculated concentrations are accurate[2].
Q3: My extraction recovery is acceptable, but my sensitivity (LOQ) drops drastically in maize extracts compared to neat solvent. How do I fix this?Causality & Mechanism: You are confusing Extraction Recovery (efficiency of pulling the analyte out of the sample) with the Matrix Effect (efficiency of ionizing the analyte). High recovery with low sensitivity means your extraction is pulling out the analyte, but it is also pulling out massive amounts of co-eluting suppressors.
Solution: Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with dispersive Solid Phase Extraction (dSPE) cleanup. Using Primary Secondary Amine (PSA) in the dSPE step is critical—it chemically binds and removes organic acids and sugars that alter droplet surface tension. Adding C18 sorbent will strip out non-polar lipids that coat the ESI capillary[3].
Quantitative Data: Matrix Effect Assessment
To demonstrate the impact of matrix types and cleanup strategies on Destruxin B1, review the quantitative validation data below. Notice how complex matrices severely depress the signal (Matrix Effect < 100%) even when extraction recovery remains high.
To truly trust your Destruxin B1 data, you must mathematically isolate the matrix effect from your extraction efficiency. We utilize the foundational approach established by2[2].
Phase 1: QuEChERS Extraction of Destruxin B1
Homogenization: Weigh 1.0 g of biological sample (e.g., maize tissue) into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade water and vortex for 1 minute.
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 5 minutes. Causality: Acetonitrile precipitates proteins while keeping the moderately non-polar Destruxin B1 in solution.
Partitioning: Add QuEChERS partitioning salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
dSPE Cleanup: Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Vortex for 1 minute and centrifuge.
Reconstitution: Evaporate 2 mL of the supernatant to dryness under gentle nitrogen flow and reconstitute in 1 mL of initial UHPLC mobile phase (e.g., 10% Methanol / 90% Water with 5mM ammonium acetate).
Phase 2: The 3-Set Validation Logic
Prepare three distinct analytical sets to calculate your parameters:
Set A (Neat Standard): Destruxin B1 spiked into pure reconstitution solvent.
Set B (Post-Extraction Spike): Blank matrix extracted via Phase 1, then spiked with Destruxin B1 just before LC-MS/MS injection.
Set C (Pre-Extraction Spike): Blank matrix spiked with Destruxin B1 before Phase 1 extraction begins.
Phase 3: Data Calculation & System Validation
Run all sets through your LC-MS/MS and extract the peak areas for Destruxin B1.
Matrix Effect (ME %) = (Area of Set B / Area of Set A) × 100
Validation checkpoint: If ME is < 80%, your chromatography needs a shallower gradient to separate the analyte from the suppression zone, or your dSPE requires more C18 sorbent.
Extraction Recovery (RE %) = (Area of Set C / Area of Set B) × 100
Validation checkpoint: This isolates the physical loss of the molecule during extraction. If RE is low but ME is fine, your partitioning salts need adjustment.
Process Efficiency (PE %) = (Area of Set C / Area of Set A) × 100
References
Taibon, J., Sturm, S., Seger, C., Strasser, H., & Stuppner, H. (2015). Quantitative Assessment of Destruxins from Strawberry and Maize in the Lower Parts per Billion Range: Combination of a QuEChERS-Based Extraction Protocol with a Fast and Selective UHPLC-QTOF-MS Assay. Journal of Agricultural and Food Chemistry.3[3]
Arroyo-Manzanares, N., et al. (2020). Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.1[1]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.2[2]
Destruxin B1 vs. Destruxin E Cytotoxicity in Sf9 Cell Lines: A Comparative Guide
Executive Summary Destruxins are a family of cyclic hexadepsipeptides secreted by the entomopathogenic fungus Metarhizium anisopliae. For drug development professionals and agricultural scientists, understanding the stru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Destruxins are a family of cyclic hexadepsipeptides secreted by the entomopathogenic fungus Metarhizium anisopliae. For drug development professionals and agricultural scientists, understanding the structure-activity relationship (SAR) of these secondary metabolites is critical for designing targeted biopesticides or novel chemotherapeutics. This guide provides an objective, data-driven comparison of Destruxin B1 (often referred to simply as Destruxin B) and Destruxin E , focusing on their distinct cytotoxic and cytostatic profiles in the Spodoptera frugiperda (Sf9) insect cell line.
Mechanistic Divergence: Structural Causality
The biological specificity of Destruxins is highly sensitive to minor structural modifications. Both Destruxin B1 and Destruxin E share a core cyclodepsipeptide ring, but their side chains dictate entirely divergent cellular affinities.
Destruxin B1 (Aliphatic Side Chain): The presence of an unmodified aliphatic side chain makes Destruxin B1 highly optimized for interacting with insect cell membranes and intracellular targets, such as vacuolar-type ATPase (V-ATPase)[1]. In Sf9 cells, this interaction leads to a rapid arrest of cell spreading and micromotion, acting as a potent inhibitory agent[2].
Destruxin E (Epoxide Ring): The formation of an epoxy ring in Destruxin E fundamentally alters its steric and lipophilic profile. While this epoxide group makes Destruxin E highly reactive and toxic against mammalian cancer lines (e.g., leukemic cells) by disrupting macromolecular synthesis, it completely nullifies its inhibitory effect on Sf9 insect cells[2][3]. The structural change prevents the peptide from binding to insect-specific targets.
Fig 1. Divergent structure-activity relationships of Destruxin B1 and E across cell types.
Quantitative Comparison
Standard viability assays often fail to capture the full scope of Destruxin activity. When measured using high-resolution impedance spectroscopy, the performance gap between the two analogs in Sf9 cells becomes starkly apparent.
Compound
Key Structural Feature
Sf9 Inhibition Profile (ECIS)
Mammalian Cell Cytotoxicity
Primary Mode of Action in Sensitive Cells
Destruxin B1
Aliphatic side chain
Highly Inhibitory (Arrests cell spreading and micromotion)
Moderate (Induces apoptosis via Bcl-2 mitochondrial pathway)[4]
The Analytical Challenge: Why Standard Assays Fail
As an Application Scientist, I frequently observe researchers misinterpreting Destruxin efficacy because they rely on standard endpoint assays like Trypan Blue or MTT.
The Causality of the Error: Destruxin B1 exerts a cytostatic and morphological effect on Sf9 cells long before it induces membrane lysis. Experimental data shows that even at high concentrations (e.g., 100 mM) of Destruxin B, Sf9 cell viability remains artificially high (~88%) after 4 hours when measured by simple dye exclusion[1]. The cells are alive, but their biological function (attachment, spreading, and micromotion) is severely compromised. To capture this, we must transition from biochemical endpoint assays to biophysical real-time monitoring.
Self-Validating Experimental Protocol: ECIS for Sf9 Cells
Electric Cell-substrate Impedance Sensing (ECIS) provides a label-free, real-time measurement of cell behavior. This protocol is designed as a self-validating system : each well establishes its own baseline prior to drug administration, inherently controlling for well-to-well variations in cell seeding density.
Step-by-Step Methodology
Cell Culture Preparation:
Cultivate Spodoptera frugiperda Sf9 cells to the mid-exponential phase (approx. 2.5–3 × 10^6 cells/mL). Centrifuge at 1500 rpm for 4 minutes and resuspend in fresh medium to a standardized working density of 3 × 10^6 cells/mL[1].
ECIS Array Initialization (Self-Validation Step 1):
Add cell-free culture medium to 8W1E or 8W10E ECIS arrays. Measure the baseline impedance at 4 kHz to confirm electrode integrity.
Inoculation & Baseline Monitoring (Self-Validation Step 2):
Inoculate the Sf9 cells into the arrays. Continuously monitor the impedance. The system validates cell health when the impedance steadily rises and plateaus, confirming that a healthy, adherent monolayer has formed prior to any intervention.
Destruxin Administration:
Prepare Destruxin B1 and Destruxin E in ethanol. Administer a concentration gradient (e.g., 4, 8, 20, 50, 100 µM) to the test wells. Critical Control: Administer an equivalent volume of ethanol to control wells to isolate the drug's effect from solvent-induced impedance fluctuations[1].
Data Acquisition & ECIS50 Calculation:
Monitor the impedance continuously for 20+ hours. Calculate the normalized time response function. The ECIS50 (half-inhibition concentration) is determined by identifying the concentration at which a 50% drop in cell response (due to loss of spreading or micromotion) occurs[6].
Fig 2. Self-validating ECIS workflow for real-time Sf9 cytotoxicity monitoring.
Conclusion
When evaluating cyclodepsipeptides for insecticidal properties, structural nuances dictate efficacy. Destruxin B1 is a potent inhibitor of Sf9 cell function, whereas the epoxide ring of Destruxin E abolishes this specific activity[2]. Furthermore, employing real-time biophysical assays like ECIS over traditional viability dyes is essential to accurately quantify the cytostatic mechanisms of these complex metabolites[1].
References
Male, K. B., Tzeng, Y.-M., Montes, J., Liu, B.-L., Liao, W.-C., Kamen, A., & Luong, J. H. T. (2009). Probing inhibitory effects of destruxins from Metarhizium anisopliae using insect cell based impedance spectroscopy: inhibition vs chemical structure. Archives des publications du CNRC. URL: [Link]
Skrobek, A., et al. (2005). Toxicity testing of destruxins and crude extracts from the insect-pathogenic fungus Metarhizium anisopliae. PubMed. URL:[Link]
Wu, et al. (2013). Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells. PMC. URL:[Link]
Male, K. B., et al. (2009). Probing inhibitory effects of destruxins from Metarhizium anisopliae using insect cell based impedance spectroscopy. ResearchGate. URL: [Link]
In Vitro and In Vivo Anticancer Effects of Destruxin B on Human Colorectal Cancer. (2012). International Institute of Anticancer Research. URL: [Link]
comparative analysis of destruxin b1 production across metarhizium strains
Title: Comparative Analysis of Destruxin B1 Production Across Metarhizium Strains: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist, I approach the evaluation of fungal secondary...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Analysis of Destruxin B1 Production Across Metarhizium Strains: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist, I approach the evaluation of fungal secondary metabolites not just as a screening exercise, but as a systematic deconstruction of biosynthetic potential. Destruxins (dtxs), particularly the B-series derivatives like Destruxin B1, are cyclic hexadepsipeptides synthesized by entomopathogenic fungi of the genus Metarhizium. Originally recognized for their insecticidal properties, these compounds are now highly sought after in drug development for their potent cytotoxic, antiviral, and anti-osteoporotic activities (1)[1].
This guide provides an objective, data-driven comparison of Destruxin B1 production across key Metarhizium strains. It details the mechanistic basis of strain-specific yields and establishes a self-validating experimental protocol for extraction and quantification, ensuring high-fidelity data for downstream pharmaceutical applications.
Mechanistic Basis of Destruxin Biosynthesis
The production of Destruxin B1 is not uniform across the Metarhizium genus; it is strictly governed by the presence and regulatory activation of the dtxS1 gene cluster (1)[1]. This cluster encodes a massive non-ribosomal peptide synthetase (NRPS) equipped with multiple adenylation domains. Biosynthesis is initiated by the sequential condensation of five amino acids and one α-hydroxy acid.
Destruxin B serves as the primary precursor. The synthesis of Destruxin B1 and other derivatives relies on the promiscuity of the NRPS adenylation domains (which can select different amino acid substrates like Proline vs. Pipecolic acid) and the activity of downstream tailoring enzymes, such as cytochrome P450 monooxygenases and methyltransferases (2)[2]. Generalist strains (M. robertsii, M. anisopliae) have retained this complex machinery to infect a broad host range, whereas specialist strains (M. acridum) have evolutionarily lost the dtxS1 cluster, rendering them incapable of producing these metabolites (3)[3].
Regulatory and biosynthetic cascade of Destruxin B1 via the dtxS1 NRPS cluster.
Comparative Strain Analysis: Quantitative Yields
To optimize Destruxin B1 sourcing, we must compare the metabolic outputs of different Metarhizium species. Production is highly dependent on the culture medium, with osmotically stressed media (OSM) or Czapek Dox (CD) broth supplemented with peptone yielding the highest titers (4)[4].
Table 1: Comparative Destruxin Production Profiles Across Metarhizium Strains
Analytical Insight: For drug development professionals targeting Destruxin B1, M. robertsii ARSEF 2575 is the undisputed workhorse strain. Its intact and highly responsive dtxS1 cluster ensures consistent production. Conversely, M. acridum serves as an ideal isogenic-like negative control for assay validation, as it naturally lacks the biosynthetic machinery (8)[8].
Optimized Experimental Protocol: Extraction and Quantification
The following protocol outlines a self-validating system for the extraction of Destruxin B1. Every step is designed with causality in mind: from the choice of nitrogen source in the media to the salting-out effect during liquid-liquid extraction.
Step-by-step workflow for the extraction and UHPLC-MS/MS quantification of Destruxin B1.
Step-by-Step Methodology:
Fermentation (Biosynthetic Priming):
Action: Inoculate M. robertsii ARSEF 2575 into Czapek Dox Broth supplemented with 0.5% bactopeptone. Incubate at 26-28°C with 200 rpm shaking for 14 days (9)[9].
Causality: Peptone provides the essential amino acid precursors (e.g., proline, isoleucine) required by the NRPS assembly line. The 14-day timeline ensures the culture reaches the stationary phase, where secondary metabolite accumulation peaks (5)[5].
Harvest and Filtration (Phase Isolation):
Action: Separate the fungal mycelium from the culture broth using Whatman No. 1 filter paper or centrifugation (10,000 x g for 15 mins) (6)[6].
Causality: Destruxins are secreted directly into the extracellular matrix; isolating the cell-free supernatant prevents intracellular matrix interference during extraction.
Liquid-Liquid Extraction (LLE):
Action: Mix the filtered broth with an equal volume of methylene dichloride (CH2Cl2) or acetonitrile. If using acetonitrile, add 5% (w/v) NaCl (9)[9]. Shake vigorously for 10 minutes.
Causality: Destruxin B1 is a moderately non-polar cyclic peptide. The addition of NaCl induces a "salting-out" effect, decreasing the solubility of the peptide in the aqueous phase and driving it into the organic layer, yielding 80-95% recovery (9)[9].
Solid-Phase Extraction (SPE) Cleanup:
Action: Evaporate the organic layer under reduced pressure. Resuspend in a minimal volume of methanol and load onto a pre-conditioned C18 SPE cartridge. Elute with a linear gradient of methanol/water.
Causality: The C18 stationary phase selectively binds the hydrophobic depsipeptide ring, allowing highly polar fermentation byproducts (salts, residual sugars) to be washed away, drastically improving the signal-to-noise ratio for mass spectrometry.
UHPLC-MS/MS Quantification (Self-Validation):
Action: Analyze the eluate using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) (4)[4].
Causality: UHPLC-MS/MS provides the exact mass and fragmentation pattern required to distinguish Destruxin B1 from its closely related isomers (e.g., Destruxin B2 or desmethyl-B). Use M. acridum extract as a negative control baseline to validate the absence of background isobaric interference.
Conclusion & Strategic Recommendations
For drug development pipelines requiring high-purity Destruxin B1, strain selection is the most critical variable. Metarhizium robertsii ARSEF 2575 demonstrates superior biosynthetic capacity due to its highly conserved dtxS1 gene cluster. By pairing this strain with an osmotically optimized medium and a rigorous LLE-SPE-UHPLC-MS/MS workflow, researchers can establish a highly reproducible, self-validating supply chain for this potent cyclodepsipeptide.
References
[4] Production of destruxins by Metarhizium strains under different stress conditions and their detection by using UHPLC-MS/MS - ResearchGate. URL:
[9] Application Notes and Protocols for Destruxin A Extraction from Fungal Cultures - Benchchem. URL:
[1] Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC - NIH. URL:
[5] Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - ASM Journals. URL:
[2] Destruxin A Biosynthesis in Metarhizium: A Technical Guide - Benchchem. URL:
[8] Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PNAS. URL:
[3] Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC. URL:
[6] Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC. URL:
[7] Insecticidal Activity of a Destruxin-Containing Extract of Metarhizium brunneum Against Ceratitis capitata - ResearchGate. URL:
A Comparative Guide: Destruxin B1 vs. Synthetic Insecticides for Agricultural Pest Control
For Researchers, Scientists, and Drug Development Professionals The relentless pressure of agricultural pests on global food production has historically been met with the widespread use of synthetic insecticides. While e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pressure of agricultural pests on global food production has historically been met with the widespread use of synthetic insecticides. While effective, their application is a double-edged sword, often leading to environmental contamination, harm to non-target organisms, and the development of pest resistance[1]. This has catalyzed a paradigm shift in crop protection research, focusing on sustainable and targeted alternatives. Among the most promising candidates are mycotoxins produced by entomopathogenic fungi, with destruxins, particularly Destruxin B1, emerging as a focal point of investigation.
This guide provides a technical comparison between Destruxin B1, a natural cyclodepsipeptide, and conventional synthetic insecticides. It synthesizes experimental data to evaluate their mechanisms, efficacy, and environmental impact, offering a resource for professionals engaged in the development of next-generation pest management strategies.
Section 1: Mechanism of Action - A Tale of Two Strategies
The fundamental difference between Destruxin B1 and synthetic insecticides lies in their molecular targets and physiological impact on the pest.
Destruxin B1: The Multi-Target Disruptor
Destruxin B1 is a secondary metabolite produced by fungi of the Metarhizium genus[2]. Its insecticidal activity stems from a complex mode of action that disrupts multiple physiological processes. Primarily, it acts as a potent inhibitor of V-ATPase proton pumps, which are crucial for maintaining pH gradients across cellular membranes in insect epithelia[3]. This inhibition disrupts essential functions like nutrient absorption in the midgut and ion transport in the Malpighian tubules, leading to a cascade of catastrophic failures[2][4].
Furthermore, destruxins are known to interfere with calcium ion homeostasis, affecting muscle contraction and leading to paralysis[3]. At a cellular level, Destruxin B1 can induce apoptosis (programmed cell death) and suppress the insect's immune system, specifically targeting hemocytes, which are vital for cellular immune responses[4][5][6]. This immunosuppressive action facilitates the proliferation of the parent fungus within the host insect[5].
Caption: Mechanism of Action for Destruxin B1.
Synthetic Insecticides: The Neurotoxin Specialists
Most synthetic insecticides, such as neonicotinoids and pyrethroids, function as potent neurotoxins[1][7].
Neonicotinoids (e.g., Imidacloprid, Acetamiprid): These compounds are selective agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system[7]. By binding to these receptors, they cause continuous nerve stimulation, leading to paralysis and death. Their selectivity for insect nAChRs over vertebrate receptors is a key feature, though not absolute[7].
Pyrethroids (e.g., Lambda-cyhalothrin): This class of insecticides targets the voltage-gated sodium channels in nerve cells. They modify the channel's gating kinetics, forcing them to remain open for extended periods. This disrupts the normal transmission of nerve impulses, causing repetitive firing, paralysis, and eventual death of the insect.
Section 2: Comparative Efficacy - A Data-Driven Analysis
The choice of an insecticide is heavily dependent on its efficacy against the target pest. While direct, peer-reviewed comparisons of Destruxin B1 against a wide range of synthetic insecticides are still emerging, existing data allows for a structured evaluation.
Insecticide Class
Target Pest Example
Metric (LC50/LD50/Mortality)
Value
Source/Comment
Destruxin A/B
Aphids (Aphis gossypii)
LC50
~50-70 ppm
Destruxins show significant toxicity to various aphid species[3].
Destruxin (Mixture)
Cotton Aphid (Aphis gossypii)
LC50
Varies with mixture
Synergistic effects observed when mixed with botanical insecticides like Rotenone[8].
Neonicotinoid
Various (e.g., Aphids)
LC50
Typically low ppb to ppm range
Highly effective systemically, but resistance is a growing concern.
Pyrethroid
Fall Armyworm (S. frugiperda)
Mortality (72h)
96.7% (Karate 5 EC)
Demonstrates rapid knockdown and high mortality[9].
Spinosyn
Fall Armyworm (S. frugiperda)
Mortality (72h)
100% (Radiant 120 SC)
A fermentation-derived insecticide often showing superior performance[9].
Key Insights from Efficacy Data:
Potency: Synthetic insecticides, particularly newer classes like spinosyns and some pyrethroids, often exhibit higher potency (i.e., lower LC50 values) and faster action compared to currently available data on destruxins alone[9].
Spectrum: Destruxins have demonstrated a broad spectrum of activity against insects from various orders, including Lepidoptera, Hemiptera, and Coleoptera[4]. Synthetic insecticides also have a broad spectrum but can be more specifically targeted depending on the chemical class[1].
Synergy: A significant advantage of Destruxin B1 is its potential for synergistic action. Studies have shown that when combined with other botanical insecticides or even Bacillus thuringiensis (Bt) toxins, the overall efficacy is enhanced, often allowing for lower total concentrations of active ingredients[8].
Section 3: Environmental and Non-Target Profile
The long-term viability of any insecticide hinges on its environmental safety profile. This is where the distinction between natural and synthetic compounds becomes most pronounced, though not always in the way one might assume.
Destruxin B1: Biodegradability with Caveats
Environmental Fate: Destruxins are biodegradable. Research indicates they decompose relatively quickly after the death of the host insect and are unlikely to persist in the environment or enter the food chain[2]. Temperature is a key factor influencing the rate of degradation[2].
Non-Target Toxicity: As natural products, there is a common assumption that destruxins are inherently safer for non-target organisms. However, all insecticides must be evaluated empirically[10]. While research is ongoing, the multi-target nature of destruxins means potential effects on beneficial insects cannot be ruled out without specific toxicological studies. Their immunosuppressive properties, for example, could theoretically impact non-target arthropods.
Synthetic Insecticides: Persistence and Collateral Damage
Environmental Fate: Many synthetic insecticides, especially older classes, are characterized by their environmental persistence. Neonicotinoids, for instance, are water-soluble and have a long half-life in soil, leading to accumulation and potential contamination of groundwater and aquatic ecosystems[7][11].
Non-Target Toxicity: The impact of synthetic insecticides on non-target organisms is well-documented.
Pollinators: Neonicotinoids have been strongly linked to declines in bee populations, representing a significant threat to biodiversity and ecosystem services[11].
Aquatic Life: Pyrethroids are highly toxic to fish and aquatic invertebrates[12]. Neonicotinoids also lead to mortality and developmental disruption in various aquatic fauna, including mayflies and crayfish[7][13].
Beneficial Insects: Broad-spectrum synthetic sprays can decimate populations of natural predators and parasitoids, disrupting biological control services[10]. Some neonicotinoids have been found to be thousands of times more toxic to certain non-target bugs than to honeybees, highlighting the complexity of risk assessment[14].
It is a widely held belief that organic or natural pesticides are more environmentally benign, but some studies caution that this is not always the case. Natural pesticides may need to be applied in higher doses, potentially leading to a greater environmental impact than a single, more targeted application of a novel synthetic insecticide[10][15].
Section 4: Experimental Protocols for Evaluation
Standardized, reproducible methodologies are critical for the objective comparison of insecticidal compounds. The World Health Organization (WHO) and other bodies provide guidelines for such testing[16][17][18].
Protocol 1: Laboratory Leaf-Dip Bioassay for LC50 Determination
This protocol is a standard method for determining the concentration of an insecticide that is lethal to 50% of a test population (LC50).
Objective: To determine the dose-response relationship of Destruxin B1 or a synthetic insecticide against a target pest (e.g., aphids).
Methodology:
Preparation of Test Solutions:
a. Prepare a stock solution of the test insecticide (e.g., Destruxin B1) in a suitable solvent (e.g., acetone).
b. Create a series of serial dilutions to achieve a range of at least five concentrations expected to cause between 10% and 90% mortality.
c. A control solution containing only the solvent and a surfactant (e.g., 0.05% Triton X-100) must be prepared.
Host Material Preparation:
a. Select uniform, healthy leaves from the host plant (e.g., cotton leaf discs for cotton aphids).
b. Wash leaves gently with distilled water and allow them to air dry.
Application:
a. Dip each leaf disc into a test solution (or control) for 10-15 seconds, ensuring complete coverage.
b. Place the treated leaves on a wire rack to air dry completely.
Insect Infestation:
a. Place each dried leaf disc into a petri dish containing a moist filter paper to maintain turgor.
b. Carefully transfer a known number of synchronized-age insects (e.g., 20-30 adult aphids) onto each leaf disc.
c. Seal the petri dishes with ventilated lids.
Incubation and Data Collection:
a. Maintain the petri dishes in a controlled environment chamber (e.g., 25±2°C, 70±10% RH, 16:8 L:D photoperiod).
b. Record mortality at 24, 48, and 72-hour intervals. Insects that are moribund or unable to move when prodded with a fine brush are considered dead.
c. Each concentration and the control must be replicated at least three times[18].
Data Analysis:
a. Correct for control mortality using Abbott's formula if it is between 5% and 20%.
b. Use probit analysis to calculate the LC50, LC90, and their respective 95% confidence intervals.
Protocol 2: Workflow for Small-Scale Field Efficacy Trials
Field trials are essential to validate laboratory findings under real-world conditions[16][18]. This workflow outlines the key stages.
Caption: A generalized workflow for insecticide field trials.
Conclusion and Future Perspectives
The comparison between Destruxin B1 and synthetic insecticides is not a simple matter of "natural" versus "synthetic." Synthetic insecticides currently offer high potency and rapid action, but their environmental persistence and non-target effects pose significant, well-documented risks[7][11].
Destruxin B1 represents a compelling alternative with a fundamentally different, multi-target mechanism of action that could be valuable in managing resistance. Its biodegradability is a significant environmental advantage[2]. However, its potency may be lower than some leading synthetic products, and comprehensive non-target safety data is still required.
The future of sustainable pest control likely lies not in a wholesale replacement of one class of chemistry with another, but in the strategic integration of multiple approaches. The true potential of Destruxin B1 may be realized in Integrated Pest Management (IPM) programs, particularly in synergistic formulations with other biopesticides or even reduced-risk synthetic compounds. For drug development professionals, the complex structure and multi-target nature of destruxins offer a rich scaffold for the development of novel, bio-inspired insecticides with improved efficacy and safety profiles.
References
Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009). World Health Organization (WHO). [Link]
guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. IRIS. [Link]
WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit. World Health Organization. [Link]
Development and applications of destruxins: A review. (2025). ResearchGate. [Link]
Wang, C., & St. Leger, R. J. (2007). Unveiling the biosynthetic puzzle of destruxins in Metarhizium species. PMC, NIH. [Link]
Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. Indian Council of Medical Research. [Link]
Bahlai, C. A., Xue, Y., McCreary, C. M., Schaafsma, A. W., & Hallett, R. H. (2010). Choosing Organic Pesticides over Synthetic Pesticides May Not Effectively Mitigate Environmental Risk in Soybeans. PLOS ONE. [Link]
Destruxin production by the entomogenous fungus Metarhizium anisopliae in insects and factors influencing their degradation. ResearchGate. [Link]
Pedras, M. S., Sorensen, J. L., & Smith, K. C. (2002). The destruxins: synthesis, biosynthesis, biotransformation, and biological activity. PubMed. [Link]
Natural pesticides may hurt environment. (2010). CBC News. [Link]
Destruxin B isolated from entomopathogenic fungus Metarhizium anisopliae induces apoptosis via a Bcl-2 family-dependent mitochondrial pathway in human nonsmall cell lung cancer cells. CABI Digital Library. [Link]
Jin, F., Li, Y., & Hu, Q. (2012). The Joint Action of Destruxins and Botanical Insecticides (Rotenone, Azadirachtin and Paeonolum) Against the Cotton Aphid, Aphis gossypii Glover. MDPI. [Link]
Huang, W., Shang, L., Guan, L., & Pei, Y. (2017). Effects of destruxin A on hemocytes of the domestic silkworm, Bombyx mori. PMC, NIH. [Link]
Bare, G., Addison, J. B., & Bidochka, M. J. (2022). Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants. PMC. [Link]
Synthetic Insecticides – is There an Alternative? (2014). Polish Journal of Environmental Studies. [Link]
Bouldin, J. L., Farris, J. L., Moore, M. T., Smith, S., & Cooper, C. M. (2009). Comparative acute toxicity of neonicotinoid and pyrethroid insecticides to non-target crayfish (Procambarus clarkii) associated with rice-crayfish crop rotations. PubMed. [Link]
Severe threats to biodiversity from neonicotinoid pesticides revealed in latest scientific review. (2017). IUCN. [Link]
Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review. (2023). [Link]
Insecticides: Low Toxicity Options. Home and Garden Education Center. [Link]
Ullah, S., & Zorriehzahra, M. J. (2021). Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. PMC, NIH. [Link]
Sisay, B., Tefera, T., Wakgari, M., Ayalew, G., & Mendesil, E. (2019). The Efficacy of Selected Synthetic Insecticides and Botanicals against Fall Armyworm, Spodoptera frugiperda, in Maize. Semantic Scholar. [Link]
The neonicotinoid acetamiprid is highly toxic to wild non-target insects. (2024). ResearchGate. [Link]
A Senior Application Scientist's Guide to Destruxin B1 Quantification: ELISA vs. LC-MS/MS
In the realm of biocontrol and toxicology, the precise quantification of secondary metabolites like destruxin B1 is paramount. As a cyclic hexadepsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of biocontrol and toxicology, the precise quantification of secondary metabolites like destruxin B1 is paramount. As a cyclic hexadepsipeptide mycotoxin produced by entomopathogenic fungi such as Metarhizium brunneum, destruxin B1's role as both a potent insecticidal agent and a potential contaminant necessitates robust and reliable analytical methods. For researchers, scientists, and drug development professionals, the choice of quantification platform can significantly impact experimental outcomes, regulatory compliance, and overall project timelines.
This guide provides an in-depth, objective comparison of the two primary methods employed for destruxin B1 quantification: the immunoassay-based Enzyme-Linked Immunosorbent Assay (ELISA) and the chromatography-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect the core principles, experimental workflows, and performance characteristics of each, grounding our analysis in established validation standards to provide a clear framework for selecting the optimal method for your application.
Pillar 1: The Foundational Principles of Detection
Understanding the fundamental mechanism of each technique is critical to appreciating its strengths and limitations.
Competitive ELISA: An Antibody-Driven Approach
The quantification of small molecules like destruxin B1 via ELISA typically employs a competitive format .[1] This is because small molecules cannot be simultaneously bound by two different antibodies, a requirement for the more common "sandwich" ELISA.
In a competitive ELISA, a known amount of purified destruxin B1 (the "fixed antigen") is pre-coated onto the wells of a microplate. When the sample containing an unknown amount of destruxin B1 is added, along with a specific primary antibody, the destruxin B1 in the sample and the fixed antigen on the plate compete for the limited number of antibody binding sites.[2] After a washing step, an enzyme-linked secondary antibody is added, which binds to the primary antibodies that have attached to the plate. A substrate is then added, which reacts with the enzyme to produce a measurable signal (e.g., color, fluorescence).
The key principle is an inverse relationship : a higher concentration of destruxin B1 in the sample results in less primary antibody binding to the plate, leading to a weaker final signal.[3] The concentration is determined by comparing this signal to a standard curve generated from samples with known destruxin B1 concentrations.
LC-MS/MS: The Gold Standard of Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry.[4][5]
Liquid Chromatography (LC): The sample extract is first injected into an LC system. It passes through a column packed with a stationary phase (e.g., C18). A mobile phase (solvent) flows through the column, and based on destruxin B1's chemical properties (like polarity), it interacts differently with the stationary and mobile phases. This causes it to separate from other molecules in the complex sample matrix, eluting from the column at a characteristic "retention time."[6]
Tandem Mass Spectrometry (MS/MS): As the separated molecules exit the LC column, they enter the mass spectrometer.
Ionization: They are first ionized, typically using Electrospray Ionization (ESI), which gives them an electrical charge.
First Mass Analyzer (Q1): The ions are then directed into the first quadrupole, which is set to select only ions with the specific mass-to-charge ratio (m/z) of destruxin B1 (the "precursor ion").
Collision Cell (Q2): These selected precursor ions are fragmented into smaller, characteristic "product ions" by collision with an inert gas.
Second Mass Analyzer (Q3): The final quadrupole selects one or more of these specific product ions for detection.
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective.[7] The instrument is only looking for a specific precursor ion that breaks apart into specific product ions at a specific retention time. This multi-layered confirmation provides a high degree of certainty in both identification and quantification, which is based on the intensity of the product ion signal.
Pillar 2: Experimental Workflows and Protocols
The practical execution of each method differs significantly in terms of sample preparation, hands-on time, and complexity. All bioanalytical methods should be validated according to established guidelines to ensure data integrity.[8][9]
Workflow 1: Competitive ELISA Protocol
This workflow is characterized by its parallel processing capability, making it suitable for analyzing many samples simultaneously.[10]
Caption: Competitive ELISA workflow for destruxin B1 quantification.
Step-by-Step ELISA Protocol:
Plate Coating: Coat a 96-well microplate with a destruxin B1-protein conjugate (e.g., BSA-destruxin B1) and incubate overnight at 4°C.
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Competition Reaction: Add destruxin B1 standards and prepared samples to the wells, followed immediately by the addition of a specific primary antibody against destruxin B1. Incubate for 1-2 hours.
Washing: Repeat the washing step.
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit IgG) and incubate for 1 hour.
Washing: Repeat the washing step thoroughly.
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to halt the reaction.
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Analysis: Plot a standard curve (absorbance vs. log concentration) and use it to determine the concentration of destruxin B1 in the samples.
Workflow 2: LC-MS/MS Protocol
This workflow is sequential and instrument-heavy, focusing on rigorous sample cleanup to ensure reliable chromatographic performance. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often a good starting point for mycotoxins in complex matrices.[11][12]
Caption: LC-MS/MS workflow using a QuEChERS-based sample preparation.
Step-by-Step LC-MS/MS Protocol:
Sample Extraction: Homogenize the sample (e.g., 1g of plant tissue). Add an extraction solvent (e.g., 10 mL of acetonitrile with 1% formic acid) and appropriate QuEChERS salts (e.g., MgSO₄, NaCl).
Phase Separation: Vortex vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).
Final Extract Preparation: Vortex for 30 seconds and centrifuge. Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis. An internal standard may be added at this stage to correct for matrix effects.[6]
LC Separation: Inject the sample (e.g., 5 µL) onto a reverse-phase column (e.g., C18, 1.8 µm particle size). Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor at least two specific MRM transitions for destruxin B1 for confident identification and quantification.
Analysis: Integrate the peak area for the quantifier ion at the expected retention time. Quantify the concentration against a matrix-matched standard curve to correct for any signal suppression or enhancement.
Pillar 3: Head-to-Head Performance Comparison
The choice between ELISA and LC-MS/MS hinges on a trade-off between throughput, specificity, cost, and the ultimate goal of the analysis. The following table summarizes the key performance characteristics, grounded in the principles of bioanalytical method validation.[13]
Performance Metric
Competitive ELISA
LC-MS/MS
Causality & Field Insights
Specificity/Selectivity
Moderate to High
Very High (Gold Standard)
ELISA specificity is defined by the antibody's binding pocket. Cross-reactivity with structurally similar molecules can occur, potentially leading to overestimation. LC-MS/MS achieves specificity through the combination of chromatographic retention time and two unique mass transitions (precursor → product ion), making it highly unlikely for an interfering compound to match all three criteria.[14]
Sensitivity (LOD/LOQ)
Good (low ppb)
Excellent (sub-ppb to ppt)
While modern ELISAs can be very sensitive, LC-MS/MS instruments, particularly triple quadrupoles, are designed for ultimate sensitivity, often achieving limits of detection (LOD) and quantification (LOQ) an order of magnitude lower than immunoassays.[11]
Linear Dynamic Range
Narrow (Typically 1-2 orders of magnitude)
Wide (Often 3-5 orders of magnitude)
The sigmoidal curve of a competitive ELISA has a limited linear portion.[3] Samples often require dilution to fall within this range.[15] LC-MS/MS detectors have a much wider linear response, accommodating a broader range of concentrations without dilution.
Accuracy & Precision
Good
Excellent
When properly validated, both methods can provide good accuracy and precision (RSD <15-20%). However, LC-MS/MS is generally less susceptible to matrix interference, especially when using stable isotope-labeled internal standards, leading to superior accuracy in complex samples.[6]
Matrix Effects
High Potential
Moderate to High (but correctable)
Complex sample components can interfere with antibody-antigen binding in an ELISA, leading to inaccurate results.[16] In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte.[6] However, this can be effectively corrected using matrix-matched standards or, ideally, a stable isotope-labeled internal standard.
Throughput
High
Low to Medium
The 96-well plate format allows for the simultaneous processing of many samples and standards, making ELISA ideal for large-scale screening.[10] LC-MS/MS is a sequential technique; each sample is run one after another, with typical run times of 5-15 minutes per sample.
Multiplexing Capability
No (Single Analyte)
Yes (Multi-Analyte)
A standard ELISA kit is specific to one analyte. While multiplex immunoassays exist, they are less common for small molecules. A single LC-MS/MS run can be configured to detect and quantify dozens of different mycotoxins simultaneously, offering significant efficiency for broad-spectrum analysis.[7][17]
Method Development
Low (if using a commercial kit)
High
Using a pre-validated commercial ELISA kit requires minimal development. Developing a robust LC-MS/MS method from scratch is a complex process requiring expertise in chromatography, mass spectrometry, and sample preparation.
Cost
Low (per sample)
High (instrumentation & per sample)
ELISA readers are relatively inexpensive, and per-sample costs are low. LC-MS/MS systems represent a significant capital investment, and operational costs (solvents, columns, maintenance) are higher.
Application
Screening, Routine Monitoring
Confirmation, Regulatory Submission, R&D
ELISA is an excellent, cost-effective tool for screening large numbers of samples to identify potential positives.[18] LC-MS/MS is the definitive method for confirming ELISA results, providing legally defensible data for regulatory purposes and nuanced quantification for research.[19]
Conclusion: Selecting the Right Tool for the Job
The decision to use ELISA or LC-MS/MS for destruxin B1 quantification is not about which method is "better," but which is more appropriate for the scientific question at hand.
Choose Competitive ELISA when:
You need to screen a large number of samples quickly and cost-effectively.
You are performing routine quality control where a known, relatively clean matrix is being tested.
Your budget for capital equipment is limited.
A semi-quantitative or screening-level result is sufficient to make a decision (e.g., pass/fail).
Choose LC-MS/MS when:
You require unequivocal confirmation and legally defensible quantitative data.
You are working with complex or varied sample matrices where interferences are likely.
High sensitivity (sub-ppb levels) is essential for your research or risk assessment.[11]
You need to quantify multiple analytes (e.g., different destruxin analogues or other mycotoxins) in a single analysis.
The data will be used for regulatory submissions or in peer-reviewed publications requiring the highest standard of analytical rigor.
By understanding the fundamental principles, workflows, and performance trade-offs detailed in this guide, researchers can confidently select and implement the most suitable analytical strategy, ensuring the generation of accurate, reliable, and fit-for-purpose data in the study of destruxin B1.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Cato Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
Precision for Medicine. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
Gajęcka, M., et al. (2020). Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. Journal of the National Veterinary Research Institute. [Link]
American Laboratory. (2023). Rapid, Quantitative Analysis of Multiple Mycotoxins by Liquid Chromatography Tandem Mass Spectrometry. [Link]
New Food Magazine. (2023). A tandem mass spectrometry approach for mycotoxin quantification. [Link]
Lauwers, M., et al. (2021). Liquid chromatography-tandem mass spectrometry for the determination of multiple mycotoxins in serum through suspect screening and targeted approaches. Analytical and Bioanalytical Chemistry. [Link]
Multi Sciences. (2016). Competitive ELISA: Principles, Methods, and Key Differences. [Link]
De Ruyck, K., et al. (2011). Ultrahigh-Performance Liquid Chromatographic–Tandem Mass Spectrometric Multimycotoxin Method for Quantitating 26 Mycotoxins in Maize Silage. Journal of Agricultural and Food Chemistry. [Link]
MBL Life Science. The principle and method of ELISA. [Link]
Nesic, K., et al. (2017). Comparison of ELISA and HPLC methods for the detection of mycotoxins by analysing proficiency test results. Matica Srpska Journal for Natural Sciences. [Link]
Scarpino, V., et al. (2025). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Toxins. [Link]
ResearchGate. (2026). Comparison of elisa and HPLC methods for the detection of mycotoxins by analysing proficiency test results. [Link]
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